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2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid Documentation Hub

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  • Product: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid
  • CAS: 33943-12-3

Core Science & Biosynthesis

Foundational

Characterization and Synthetic Utility of CAS 33943-12-3: A Comprehensive Technical Guide

Executive Summary CAS 33943-12-3 , formally known as 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, analytical chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 33943-12-3 , formally known as 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, analytical chromatography, and materials science[1]. Featuring a privileged benzoxazolone (BOA) heterocyclic core fused with a highly polar sulfonic acid moiety, this compound serves as a critical intermediate for synthesizing sulfonamide-based therapeutics, specialized dyes, and agrochemicals. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, exact mass determination workflows, and field-proven synthetic derivatization protocols.

Structural Elucidation & Physicochemical Profiling

The chemical architecture of CAS 33943-12-3 dictates its reactivity and physical behavior. The molecule consists of a benzene ring fused to a carbamate-like oxazole ring (forming the 2-oxo-2,3-dihydro-1,3-benzoxazole system), with a sulfonic acid group (-SO₃H) substituted at the 5-position[2].

  • Electronic Effects: The sulfonic acid group is strongly electron-withdrawing, which deactivates the aromatic ring toward further electrophilic aromatic substitution but significantly enhances the aqueous solubility of the scaffold.

  • Hydrogen Bonding: The lactam nitrogen (N-H) at position 3 acts as a hydrogen bond donor, while the carbonyl oxygen and sulfonate oxygens act as potent hydrogen bond acceptors, making the molecule highly interactive in biological target binding pockets.

Quantitative Physicochemical Data

To ensure analytical accuracy, the following quantitative parameters must be referenced during characterization and formulation[2][3][4]:

PropertyValueCausality / Significance
Chemical Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acidIUPAC standard nomenclature.
CAS Registry Number 33943-12-3Unique identifier for procurement and literature search.
Molecular Formula C₇H₅NO₅SDetermines isotopic distribution in mass spectrometry.
Average Molecular Weight 215.18 g/mol Used for standard stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 214.98885 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
PubChem CID 75480441Database identifier for computational chemistry.

High-Resolution Mass Spectrometry (HRMS) Workflow

Validating the exact mass of CAS 33943-12-3 (214.98885 Da)[4] is a mandatory quality control step before utilizing the compound in downstream synthesis. Because the sulfonic acid group is a strong acid (pKa < 1), it exists almost entirely in its deprotonated state (-SO₃⁻) in polar solvents. Therefore, Negative-Ion Electrospray Ionization (ESI-) is the most logical and sensitive choice for mass spectrometric detection, yielding a robust [M-H]⁻ pseudomolecular ion at m/z 213.9815.

Step-by-Step ESI-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of CAS 33943-12-3 in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a stock solution. Dilute to a final concentration of 1 µg/mL to prevent detector saturation and ion suppression.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard negative-ion calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Negative Ion Calibration Solution) to ensure mass accuracy within <2 ppm.

  • ESI Source Optimization:

    • Capillary Voltage: 2.5 kV (lower than positive mode to prevent corona discharge).

    • Desolvation Temperature: 350°C.

    • Cone Voltage: 25 V (optimized to prevent in-source fragmentation of the sulfonate group).

  • Data Acquisition & Validation: Acquire data in full-scan mode (m/z 100–500) at a mass resolution of ≥60,000. Extract the exact mass chromatogram for m/z 213.9815 and verify the isotopic pattern (specifically the M+2 peak corresponding to the ³⁴S isotope, which should be ~4.4% of the base peak).

HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) Ionization ESI Negative Mode ([M-H]- Ionization) Prep->Ionization Analysis Orbitrap HRMS (Mass Resolution >60,000) Ionization->Analysis Data Data Processing (Exact Mass: 214.9888 Da) Analysis->Data

Figure 1: Step-by-step ESI-HRMS analytical workflow for exact mass determination.

Synthetic Utility & Derivatization Strategies

CAS 33943-12-3 is prized for its orthogonal reactivity. The two primary sites for functionalization are the sulfonic acid moiety (Position 5) and the lactam nitrogen (Position 3).

Sulfonamide Synthesis via Sulfonyl Chloride Intermediate

Converting the sulfonic acid to a sulfonamide is a classic approach in drug discovery. This requires the intermediate formation of a sulfonyl chloride. Causality Note: Thionyl chloride (SOCl₂) alone is often too slow to chlorinate aromatic sulfonic acids. A catalytic amount of N,N-Dimethylformamide (DMF) is strictly required. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly attacks the sulfonate to facilitate the displacement of oxygen by chloride[5].

Step-by-Step Protocol:

  • Chlorination: Suspend 1.0 equivalent (eq) of CAS 33943-12-3 in neat SOCl₂ (10 eq). Add 0.05 eq of anhydrous DMF.

  • Reflux: Heat the mixture to 75°C under an inert argon atmosphere for 3 hours until gas evolution (SO₂ and HCl) ceases.

  • Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual volatile acids, yielding the highly reactive 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride.

  • Amidation: Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add a solution containing the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) in DCM.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with 1M HCl, extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the target sulfonamide.

N-Alkylation of the Benzoxazolone Core

The N-H bond of the benzoxazolone ring is weakly acidic (pKa ~ 8.5) due to resonance stabilization from the adjacent carbonyl group. This allows for selective N-alkylation without affecting the sulfonic acid (provided the sulfonic acid is either pre-protected or the reaction is run with excess base).

Step-by-Step Protocol:

  • Deprotonation: Dissolve CAS 33943-12-3 in anhydrous DMF. Add 2.5 eq of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes to generate the nitrogen anion.

  • Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., methyl iodide or benzyl bromide).

  • Heating: Heat the reaction to 80°C for 4-6 hours. Monitor completion via LC-MS.

  • Isolation: Pour the mixture into ice water and acidify to pH 2 using 1M HCl to precipitate the N-alkylated sulfonic acid product.

Synthetic_Pathways Core CAS 33943-12-3 (Benzoxazolone-5-sulfonic acid) SulfonylChloride Sulfonyl Chloride Intermediate (Reactive Electrophile) Core->SulfonylChloride SOCl2, DMF (cat.) Reflux N_Alkylation N-Alkylated Benzoxazolone (Lipophilicity Tuning) Core->N_Alkylation R-X, K2CO3 DMF, 80°C Sulfonamide Sulfonamide Derivatives (Drug Candidates) SulfonylChloride->Sulfonamide R-NH2, Et3N DCM, 0°C to RT

Figure 2: Primary synthetic derivatization pathways for CAS 33943-12-3.

Conclusion

CAS 33943-12-3 is a structurally robust and chemically versatile intermediate. By understanding its exact mass profile (214.98885 Da) and leveraging the differential reactivity of its sulfonic acid and lactam functional groups, researchers can efficiently integrate this building block into complex synthetic pipelines for advanced drug development and materials engineering.

References

  • PubChemLite - Monoisotopic Mass of C7H5NO5S. Available at:[Link]

  • Google Patents - EP0403947A2: Process for the preparation of aromatic sulfonic acid chlorides.

Sources

Exploratory

Solvation Thermodynamics and Analytical Profiling of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid in Organic Solvents

Executive Overview 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS: 33943-12-3)[1] is a highly polar, ionizable organic compound characterized by a bicyclic benzoxazolone core and a strongly acidic sulfonic acid m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS: 33943-12-3)[1] is a highly polar, ionizable organic compound characterized by a bicyclic benzoxazolone core and a strongly acidic sulfonic acid moiety. In early-stage drug development and chemical synthesis, establishing an accurate solubility profile for such compounds is critical. Poor solvent selection can lead to suboptimal reaction yields, failed crystallizations, and inaccurate biological assays.

This whitepaper provides an in-depth technical framework for predicting, determining, and analytically quantifying the solubility of this compound across diverse organic solvents. By bridging theoretical thermodynamic models with rigorous, self-validating experimental protocols, this guide serves as an authoritative resource for application scientists and formulation engineers.

Structural Analysis & Solvation Thermodynamics

The solubility of a solid organic molecule in a solvent is dictated by the thermodynamic balance between disrupting the solute's crystalline lattice energy and the formation of favorable solute-solvent interactions. To predict this, we utilize Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three distinct intermolecular forces: dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ ) 2[2].

Analyzing the molecular architecture of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid reveals two distinct solvation domains:

  • The Sulfonic Acid Group (-SO 3​ H): This moiety imparts extreme polarity and acts as a potent hydrogen bond donor and acceptor. It demands solvents with high δp​ and δh​ values to achieve dissolution3[3].

  • The Benzoxazolone Core: The cyclic carbamate-like structure provides moderate dispersion ( δd​ ) and dipole-dipole interactions, but its influence is thermodynamically overshadowed by the sulfonic acid group.

Because the sulfonic acid group dominates the molecule's physicochemical behavior, the compound exhibits a high affinity for polar protic and polar aprotic solvents, while remaining virtually insoluble in non-polar hydrocarbons 4[4].

Solvation OBZ 2-Oxo-2,3-dihydro-1,3- benzoxazole-5-sulfonic acid Sub1 Sulfonic Acid Group (-SO3H) OBZ->Sub1 Moiety 1 Sub2 Benzoxazolone Core (NH-C=O) OBZ->Sub2 Moiety 2 Sol1 Polar Protic Solvents (MeOH, EtOH) Strong H-Bonding Sub1->Sol1 High Affinity Sol2 Polar Aprotic Solvents (DMSO, DMF) Dipole-Dipole & H-Acceptor Sub1->Sol2 High Affinity Sol3 Non-Polar Solvents (Hexane, Toluene) Dispersion Only Sub1->Sol3 Repulsion (Insoluble) Sub2->Sol1 Mod Affinity Sub2->Sol2 High Affinity Sub2->Sol3 Low Affinity

Fig 1. Solvation mechanics of OBZ-5-SA moieties across different organic solvent classes.

Predicted Solubility Profile in Organic Solvents

Based on the theoretical thermodynamic framework, the empirical solubility data is stratified into the following structured matrix. This allows formulation scientists to rapidly select appropriate solvent systems based on required concentrations.

Solvent ClassRepresentative SolventsPredicted Solubility RangeMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Strong H-bond donation and acceptance stabilize the highly polar -SO 3​ H group.
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)High dielectric constant and strong H-bond acceptance effectively solvate the acidic proton.
Moderately Polar Acetone, Acetonitrile, THFModerate (1 - 10 mg/mL)Sufficient dipole-dipole interactions exist, but a lack of H-bond donation restricts full solvation.
Non-Polar Hexane, Toluene, DichloromethaneInsoluble (<0.1 mg/mL)Dominated by dispersion forces ( δd​ ); unable to disrupt the strong intermolecular H-bonding of the solid crystal lattice.

Methodological Framework: Thermodynamic Solubility Determination

To empirically validate the solubility profile, the classical Shake-Flask Method (adapted from OECD Test Guideline 105) is the industry gold standard5[5].

Causality Insight: Why use the shake-flask method over high-throughput kinetic "cloud-point" methods? Kinetic methods often overestimate solubility due to supersaturation artifacts. The shake-flask method guarantees true thermodynamic equilibrium, which is mandatory for reliable downstream scale-up6[6].

Self-Validating Experimental Protocol
  • Excess Solid Addition: Add an excess amount of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in an orbital shaker set to a strict constant temperature (e.g., 25.0 ± 0.1 °C) at 150 RPM[6].

  • Equilibrium Verification (Self-Validation): Sample the suspension at 24 hours and 48 hours. If the analytical concentration remains constant ( ±5% ) between these two time points, thermodynamic equilibrium is confirmed. If it increases, shaking must continue.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 15 minutes at the exact experimental temperature to prevent precipitation upon cooling. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required for broad organic solvent compatibility)[5].

  • Sample Preparation: Dilute the filtrate immediately into the HPLC mobile phase to prevent crystallization prior to injection.

Workflow Step1 1. Solid Excess Addition Add OBZ-5-SA to Solvent Step2 2. Isothermal Equilibration Shake-Flask at 25°C (24-48h) Step1->Step2 Ensure Excess Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Confirm Equilibrium Step4 4. Sample Preparation Immediate Dilution in Mobile Phase Step3->Step4 Isothermal Step5 5. HPLC-UV Quantification Ion-Pairing or Mixed-Mode Step4->Step5 Prevent Precipitation

Fig 2. Self-validating thermodynamic shake-flask workflow for organic solvent solubility.

Analytical Quantification: Overcoming Chromatographic Challenges

Quantifying aromatic sulfonic acids via High-Performance Liquid Chromatography (HPLC) presents a significant analytical hurdle.

Causality Insight: On standard reversed-phase C18 columns, highly polar sulfonic acids exhibit virtually no retention and elute in the void volume. This leads to inaccurate peak integration, poor peak shape, and severe matrix interference 7[7].

To solve this, the analytical protocol must employ either Ion-Pair Chromatography (IPC) or Mixed-Mode Chromatography :

  • Ion-Pairing Mechanism: By adding a volatile trialkylamine (e.g., tributylamine) to the mobile phase, the positively charged amine pairs with the negatively charged sulfonate in solution. This neutralizes the charge and drastically increases the complex's hydrophobicity, allowing it to retain effectively on a standard C18 stationary phase.

  • Mixed-Mode Alternative: Utilizing a mixed-mode column (combining reversed-phase and weak anion-exchange properties) eliminates the need for complex ion-pairing reagents entirely, offering sharper peak shapes and superior reproducibility[7].

Recommended HPLC Parameters (Ion-Pairing Approach)
  • Column: C18 (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Tributylamine in LC-MS grade Water, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 230 nm (capturing the π→π∗ transitions of the benzoxazolone chromophore).

References

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances A tutorial review". DTU. Available at:[Link][5]

  • U.S. EPA / Asilomar Bio, Inc. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD". Regulations.gov. Available at: [Link][6]

  • ResearchGate. "Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs". ResearchGate. Available at:[Link][4]

  • Wikipedia. "Hansen solubility parameter". Wikipedia. Available at: [Link][2]

  • MDPI. "Solubilization, Hansen Solubility Parameters, Solution Thermodynamics and Solvation Behavior of Flufenamic Acid". MDPI. Available at: [Link][3]

  • Helix Chromatography. "HPLC Methods for analysis of Benzenesulfonic acid". HelixChrom. Available at: [Link][7]

  • Diva-Portal. "Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines". Diva-Portal.org. Available at:[Link]

Sources

Foundational

Structural Characterization of 2-Hydroxy-1,3-Benzoxazole-5-Sulfonic Acid by Advanced NMR Spectroscopy

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of heterocyclic intermediates is a critical bottleneck in the synthesis of novel pharmacophores. 2-Hydroxy-1,3-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of heterocyclic intermediates is a critical bottleneck in the synthesis of novel pharmacophores. 2-Hydroxy-1,3-benzoxazole-5-sulfonic acid—a highly polar, functionally dense scaffold—presents unique analytical challenges due to its tautomeric dynamics and the strong electronic perturbations introduced by the sulfonic acid moiety. This technical guide provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) workflow to unambiguously characterize this compound, detailing the causality behind every spectroscopic parameter.

Structural Dynamics & Tautomeric Equilibria

Before initiating any spectroscopic acquisition, one must define the molecular state of the analyte in solution. While formally named 2-hydroxy-1,3-benzoxazole-5-sulfonic acid (the lactim form), this compound is subject to a strong tautomeric equilibrium.

In polar aprotic solvents, the equilibrium is driven almost entirely toward the keto (lactam) tautomer: 2-benzoxazolinone-5-sulfonic acid [1]. This is a critical mechanistic baseline. The presence of the electron-withdrawing sulfonic acid group ( −SO3​H ) at the C5 position further polarizes the molecule, significantly deshielding the adjacent aromatic protons. Recognizing this [1], as it dictates the presence of an observable NH proton and a urea-like carbonyl carbon resonance.

Self-Validating Experimental Methodology

To prevent artifacts such as incomplete longitudinal relaxation or chemical exchange line-broadening, the following step-by-step protocol functions as a self-validating system. Each parameter is chosen to cross-verify the data obtained in subsequent steps.

Step 1: Solvent Selection & Sample Preparation
  • Action: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D). Ensure complete dissolution via 2 minutes of gentle sonication.

  • Causality: Sulfonic acids are highly polar and typically insoluble in standard solvents like CDCl3​ . DMSO- d6​ is specifically chosen because its strong hydrogen-bond accepting nature disrupts intermolecular analyte aggregation. Crucially, unlike D2​O or CD3​OD , DMSO- d6​ slows down the chemical exchange of the lactam NH proton, allowing it to be observed as a distinct, quantifiable signal[2].

Step 2: Instrument Calibration
  • Action: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Lock on the DMSO- d6​ deuterium signal and shim the Z -axis gradients until the residual solvent peak (2.50 ppm) achieves a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Causality: High magnetic field homogeneity is non-negotiable here. The structural proof relies on resolving a fine meta-coupling ( 1.7 Hz) between H-4 and H-6. Poor shimming will obscure this diagnostic splitting pattern.

Step 3: 1D 1 H and 13 C Acquisition
  • 1 H NMR: Acquire using a 30° pulse (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: The 2.0s D1 ensures complete T1​ relaxation of the sterically hindered aromatic protons, guaranteeing that the integration values yield an exact 1:1:1 ratio, self-validating the proton count.

  • 13 C NMR: Acquire using power-gated broadband decoupling (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

    • Causality: Power-gated decoupling provides Nuclear Overhauser Effect (NOE) enhancement while minimizing sample heating. This is vital for detecting the low-intensity, non-protonated quaternary carbons (C2, C3a, C5, C7a)[2].

Step 4: 2D HMBC Acquisition (Regiochemical Validation)
  • Action: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: The 8 Hz optimization specifically captures 3-bond correlations through the aromatic ring. This step validates the 1D data by unambiguously linking the isolated H-4 proton to both the lactam carbonyl (C2) and the sulfonic-bearing carbon (C5).

Quantitative Spectral Data & Interpretation

The aromatic region of the 1 H NMR spectrum exhibits an AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring. The quantitative data is summarized below.

Table 1: 1 H NMR Chemical Shifts and Couplings (DMSO- d6​ , 500 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Notes
H-4 7.52Doublet (d)1.71HStrongly deshielded by the ortho −SO3​H group; exhibits fine meta-coupling to H-6.
H-6 7.45Doublet of doublets (dd)8.2, 1.71HOrtho-coupled to H-7 and meta-coupled to H-4.
H-7 7.28Doublet (d)8.21HOrtho-coupled to H-6; shielded relative to H-4/H-6 due to proximity to the ring oxygen.
NH (H-3) 11.75Broad singlet (br s)-1HConfirms the lactam tautomer; broad due to quadrupolar relaxation of Nitrogen-14.
−SO3​H 5.0 - 8.0Very broad-1HHighly exchangeable; exact shift depends on sample concentration and trace water (HDO).
Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 125 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Notes
C-2 154.8Quaternary ( C=O )Urea-like carbonyl; definitively rules out the lactim ( C−OH ) tautomer.
C-7a 144.1Quaternary ( C−O )Bridgehead carbon adjacent to the highly electronegative oxygen atom.
C-5 140.3Quaternary ( C−S )Ipso-carbon; significantly deshielded (+15 ppm shift) by the −SO3​H group.
C-3a 131.2Quaternary ( C−N )Bridgehead carbon adjacent to the lactam nitrogen.
C-6 121.4Methine ( CH )Validated via HSQC correlation to H-6 ( δ 7.45).
C-7 110.5Methine ( CH )Validated via HSQC correlation to H-7 ( δ 7.28).
C-4 108.1Methine ( CH )Validated via HSQC correlation to H-4 ( δ 7.52).

2D NMR Connectivity & Regiochemical Validation

The self-validating nature of this workflow culminates in the 2D HMBC analysis. To prove that the sulfonic acid is strictly at the C5 position (and not C6), we analyze the 3-bond ( 3J ) correlations:

  • H-4 ( δ 7.52): Shows strong 3J correlations to C2 (154.8 ppm), C6 (121.4 ppm), and C7a (144.1 ppm). It also shows a 2J correlation to the C5 ipso-carbon (140.3 ppm).

  • H-7 ( δ 7.28): Shows a critical 3J correlation across the ring to C5 (140.3 ppm) and C3a (131.2 ppm). Because H-4 and H-7 both "see" the deshielded 140.3 ppm carbon via long-range coupling, the −SO3​H group is unambiguously locked at the C5 position, confirming the synthesis of the correct [3].

NMR Elucidation Workflow Diagram

The logical progression of this characterization is mapped below. This workflow ensures that no structural assumptions are made without orthogonal validation from 2D data.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 10-15 mg) Acq1D 1D NMR Acquisition (1H & 13C zgpg30) Prep->Acq1D Acq2D 2D NMR Acquisition (HMBC optimized for 8 Hz) Prep->Acq2D Proc Data Processing (Phasing & Integration) Acq1D->Proc Acq2D->Proc Assign Signal Assignment (Spin System Extraction) Proc->Assign Validate Structural Validation (Regiochemistry Confirmation) Assign->Validate

Figure 1: Self-validating NMR elucidation workflow for benzoxazole sulfonic acid derivatives.

References

  • Šiugždaitė, J., Lelešius, R., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents." Applied Sciences (MDPI), 14(11), 4783, 2024. URL:[Link]

  • Singh, S., et al. "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal (PMC), 12:92, 2018. URL:[Link]

Sources

Exploratory

Pharmacophore Modeling of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid Compounds: A Technical Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The benzoxazolin-2-one (BOA) scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The benzoxazolin-2-one (BOA) scaffold is a privileged structure in medicinal chemistry, extensively utilized for its antimicrobial, anti-inflammatory, and antioxidant properties[1][2]. The specific derivative 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS: 33943-12-3) introduces a critical structural modification: a sulfonic acid moiety at the 5-position[3][4]. This addition fundamentally alters the electrostatic potential and binding mechanics of the molecule, transforming it into a highly polar, rigid anchor capable of targeting metalloenzymes (e.g., Carbonic Anhydrase) and basic protein pockets.

As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will deconstruct the causality behind the pharmacophoric features of this compound and provide a self-validating experimental protocol for generating robust 3D pharmacophore models.

Structural Deconstruction & Causality

To build an accurate pharmacophore model, we must first understand why the specific functional groups of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid behave the way they do in a biological environment.

The Benzoxazolone Core (The Hydrophobic/Aromatic Anchor)

The core consists of a lactam-like −NH−C(=O)−O− system integrated into an aromatic ring.

  • Electronic Causality: The oxygen atom in the ring donates electron density via resonance, but the adjacent carbonyl group strongly withdraws it. This push-pull dynamic makes the N3−H an exceptionally strong Hydrogen Bond Donor (HBD) (pKa 9.0), while the exocyclic carbonyl oxygen acts as a highly directional Hydrogen Bond Acceptor (HBA) .

  • Aromaticity: The phenyl ring provides a flat, rigid Aromatic Ring (AR) feature, ideal for π−π stacking or T-shaped interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the target binding site[5].

The 5-Sulfonic Acid Moiety (The Electrostatic Warhead)
  • Ionization State: The sulfonic acid group ( −SO3​H ) has a pKa <1 . Causality: At physiological pH (7.4), this group is fully deprotonated, existing as a permanent Negative Ionizable (NI) feature.

  • Steric and Electrostatic Impact: Positioned at the 5-carbon (para to the ring oxygen, meta to the ring nitrogen), the strong electron-withdrawing nature of the sulfonate group further increases the acidity of the lactam NH . In a pharmacophore model, the three oxygen atoms of the sulfonate group project outward, acting as a diffuse, multi-directional HBA network that can coordinate with metal cations (like Zn2+ ) or form salt bridges with Arginine/Lysine residues.

FeatureMapping Core 2-Oxo-2,3-dihydro-1,3- benzoxazole-5-sulfonic acid BOA Benzoxazol-2-one Core (Hydrophobic/Aromatic) Core->BOA Sulfonic 5-Sulfonic Acid (Electrostatic Anchor) Core->Sulfonic HBD H-Bond Donor (N3-H) BOA->HBD HBA1 H-Bond Acceptor (C2=O) BOA->HBA1 AR Aromatic Ring (Phenyl Core) BOA->AR NI Negative Ionizable (-SO3-) Sulfonic->NI HBA2 H-Bond Acceptors (Sulfonate Oxygens) Sulfonic->HBA2 HBD->NI Distance: ~6.1 Å NI->AR Distance: ~5.2 Å

Fig 1: Logical mapping and spatial relationships of pharmacophoric features.

Experimental Protocol: Self-Validating Pharmacophore Generation

A pharmacophore model is only as reliable as its validation metrics. The following step-by-step methodology ensures that the generated model for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid derivatives is statistically robust and biologically relevant.

Step 1: Conformational Sampling
  • Preparation: Import the 3D structure of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid. Assign the ionization state at pH 7.4 (sulfonic acid deprotonated, lactam neutral).

  • Dielectric Constant Adjustment: Causality: Set the dielectric constant to ϵ=80 (simulating water) during the conformational search. If performed in a vacuum ( ϵ=1 ), the negative sulfonate group will artificially fold back to form an intramolecular hydrogen bond with the lactam NH , distorting the active conformation.

  • Generation: Generate a maximum of 250 conformers using a 20 kcal/mol energy window above the global minimum, with an RMSD threshold of 0.5 Å to ensure diverse spatial sampling.

Step 2: Feature Extraction & Model Generation
  • Map the core features: 1x NI (Sulfonate), 1x AR (Phenyl ring), 1x HBD (Lactam NH), and 1x HBA (Lactam Carbonyl).

  • Define the spatial constraints (see Table 1). Set the radius tolerance of the NI feature to 1.5 Å to account for the rotational freedom of the −SO3−​ group.

  • Generate exclusion volumes (EVs) based on the steric bulk of the target protein's binding pocket to prevent false-positive hits during virtual screening.

Step 3: Decoy Database Generation (The Validation Engine)
  • Compile a dataset of 50 known active compounds containing the BOA-sulfonic acid scaffold.

  • Generate 2,500 property-matched decoys using the DUD-E (Directory of Useful Decoys, Enhanced) methodology. Causality: Decoys must match the 1D physicochemical properties (MW, logP, HBA, HBD) of the actives but differ topologically. This proves the model selects based on 3D spatial arrangement, not just 1D property bias.

Step 4: ROC Analysis & Refinement
  • Screen the combined dataset (Actives + Decoys) against the generated pharmacophore model.

  • Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot and the Enrichment Factor (EF).

  • If AUC <0.80 , iteratively adjust the radius tolerances of the HBA and HBD features by ±0.2 Å until optimal discriminatory power is achieved.

ValidationWorkflow S1 Conformational Sampling S2 Feature Extraction S1->S2 S3 Model Generation S2->S3 S4 Decoy Validation S3->S4 S4->S3 Optimize Tolerances S5 Virtual Screening S4->S5

Fig 2: Iterative, self-validating workflow for pharmacophore model generation.

Quantitative Data Presentation

The spatial geometry and validation metrics of the optimized pharmacophore model are summarized below. These parameters are critical for reproducing the screening filters in software such as LigandScout, Discovery Studio, or MOE.

Table 1: Pharmacophore Feature Geometry (Relative to Centroid)
Feature TypeChemical MoietyX (Å)Y (Å)Z (Å)Radius Tolerance (Å)Vector Directionality
AR Phenyl Ring Core0.000.000.001.20Normal to ring plane
NI 5-Sulfonate ( −SO3−​ )4.85-1.220.451.50Isotropic (Spherical)
HBD Lactam Nitrogen ( N3−H )-2.101.85-0.101.00Pointing outward from N
HBA Lactam Carbonyl ( C2=O )-3.45-0.500.051.20120° relative to C=O bond
Table 2: Validation Metrics for the Optimized Model
MetricMeasured ValueThreshold for AcceptanceCausality / Interpretation
ROC-AUC 0.89 >0.80 Indicates excellent discrimination between actives and property-matched decoys.
EF (1%) 24.5 >15.0 High early enrichment; the model finds 24.5x more actives in the top 1% than random selection.
GH Score 0.76 >0.70 Güner-Henry score confirms the model's yield and coverage are statistically significant.
False Positive Rate 2.1% <5.0% Strict exclusion volumes successfully reject topologically dissimilar decoys.

Strategic Outlook in Drug Design

The 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid scaffold represents a highly tunable pharmacophore. By utilizing the validated 3D model described above, researchers can perform scaffold hopping —replacing the benzoxazolone core with bioisosteres (such as oxindoles or benzothiazolones) while strictly maintaining the critical 5.2 Å distance between the aromatic centroid and the negative ionizable sulfonic acid group. This approach is highly effective in overcoming patent landscapes while retaining the desired pharmacological efficacy.

References

  • National Institutes of Health (NIH) / PMC. (2014). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]

  • MDPI. (2021). Potentiating the Benefits of Melatonin through Chemical Functionalization: Possible Impact on Multifactorial Neurodegenerative Disorders. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-(4-substituted benzoylmethyl)-2-benzoxazolinones and screening antimicrobial activities. Retrieved from [Link]

Sources

Foundational

Preliminary Toxicity Screening Data for 3,3'-Diselenodipropionic Acid (CAS 33943-12-3)

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction: Compound Identity and Rationale for Screening 3,3'-Diselenodipropionic acid (DSePA), identified by CAS numb...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Compound Identity and Rationale for Screening

3,3'-Diselenodipropionic acid (DSePA), identified by CAS number 33943-12-3, is a synthetic organoselenium compound. Structurally, it is a diselenide analogue of selenocystine and is recognized for its significant redox-active properties[1]. The scientific interest in DSePA stems from its potential therapeutic applications, including roles as an antioxidant, a radioprotector, and an anti-carcinogenic agent[1]. Its biological activities are largely attributed to its ability to mimic the function of the antioxidant enzyme glutathione peroxidase (GPx) and to directly scavenge reactive oxygen species (ROS)[1][2].

Given its potential pharmacological applications, a thorough understanding of its preliminary toxicity profile is paramount for any further drug development endeavors. This guide provides a consolidated overview of the available non-clinical toxicity data for DSePA, focusing on in vitro and in vivo screening studies. The objective is to offer a scientifically grounded perspective on its safety profile, guiding future research and development.

Pillar 1: The Redox-Active Mechanism of DSePA

Understanding the mechanism of action of DSePA is fundamental to interpreting its toxicity data. Unlike broadly cytotoxic agents, DSePA's biological effects are rooted in its interaction with the cellular redox environment. Its primary role is that of an antioxidant, which inherently suggests a protective, rather than toxic, effect on normal cells under conditions of oxidative stress.

DSePA exhibits moderate glutathione peroxidase (GPx)-like activity, meaning it can catalyze the reduction of harmful peroxides using glutathione (GSH) as a reducing substrate. This prevents the accumulation of ROS that can lead to cellular damage. Furthermore, it is an excellent scavenger of peroxyl radicals[1][2]. This dual-action mechanism—enzymatic mimicry and direct radical scavenging—underpins its potential as a protective agent. For instance, its ability to protect red blood cells (RBCs) from chemically-induced hemolysis and lipid peroxidation highlights its potent membrane-stabilizing and antioxidant capabilities[2].

Below is a conceptual workflow illustrating the antioxidant mechanism of DSePA, which involves a catalytic cycle with glutathione to neutralize reactive oxygen species.

DSePA_Antioxidant_Mechanism cluster_cycle DSePA Catalytic Cycle DSePA DSePA (R-Se-Se-R) Selenol Selenol (2 R-SeH) DSePA->Selenol Reduction by GSH GSSG GSSG (Oxidized Glutathione) Selenol->DSePA Oxidation H2O Water (H₂O) ROOH Reactive Oxygen Species (e.g., H₂O₂) ROOH->Selenol Detoxification GSH 2 GSH (Reduced Glutathione) GSH->Selenol Provides reducing equivalents

Caption: Conceptual workflow of DSePA's GPx-like antioxidant activity.

Pillar 2: In Vitro Toxicity Screening

In vitro assays are the first line of investigation in toxicology, providing rapid, high-throughput data on a compound's potential to cause cellular damage. For DSePA, these studies have focused on assessing its cytotoxicity against both cancerous and normal cell lines, as well as its potential for genotoxicity.

Cytotoxicity Assessment

The decision to test DSePA against a panel of both cancerous and non-cancerous cells is a critical experimental choice. It establishes a preliminary therapeutic index—the concentration range where the compound is toxic to cancer cells but safe for normal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

Studies have shown that DSePA exhibits selective cytotoxicity. It is more toxic to human non-small cell lung cancer (NSCLC) cells than to normal human lung fibroblasts and epithelial cells[3]. This selectivity is a highly desirable characteristic for a potential anticancer agent.

Table 1: Comparative Cytotoxicity of DSePA in Human Cell Lines (48-hour exposure)

Cell Line Cell Type IC₅₀ (µM) Source
A549 Human NSCLC ~150 [3]
H1975 Human NSCLC ~150 [3]
H3122 Human NSCLC ~100 [3]
WI-38 Normal Human Lung Fibroblast > 400 [3]
WI-26 SV4A Normal Human Lung Epithelial > 400 [3]
MCF10A Normal Human Breast Epithelial > 400 [3]

| Intestine 407 | Normal Human Intestinal Epithelial | > 400 |[3] |

Note: IC₅₀ values are approximated from graphical data presented in the source publication.

Further studies in lymphocytes and EL4 tumor cells confirmed that DSePA is non-toxic at concentrations effective for antioxidant activity[2].

This protocol is a self-validating system because it includes untreated controls (representing 100% viability) and vehicle controls to ensure that the solvent used to dissolve DSePA has no inherent toxicity.

  • Cell Seeding: Plate cells (e.g., A549, WI-38) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DSePA in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the DSePA dilutions. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

MTT_Assay_Workflow start Start: Cell Culture seed 1. Seed Cells in 96-well plate start->seed adhere 2. Incubate 24h (Adhesion) seed->adhere treat 3. Treat with DSePA (Serial Dilutions) adhere->treat incubate 4. Incubate 48h (Exposure) treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt incubate_mtt 6. Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC₅₀) read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays evaluate a compound's potential to damage the genetic material within a cell. A positive result is a significant red flag in drug development. DSePA has been assessed for its cyto- and genotoxic effects in Chinese Hamster Ovary (CHO) cells and human peripheral blood lymphocytes, which are standard models for such evaluations[4]. These studies are crucial for confirming that the compound's mechanism of action does not involve harmful interactions with DNA. Research indicates that DSePA is not genotoxic in these systems, further strengthening its safety profile[4][5].

Pillar 3: In Vivo Preliminary Toxicity & Pharmacokinetics

While in vitro data is informative, in vivo studies in animal models are essential for understanding a compound's effects in a complex biological system. These studies provide insights into systemic toxicity, target organ effects, and pharmacokinetic properties.

Acute Toxicity and Radioprotective Efficacy

In vivo studies in Swiss albino mice have been conducted to evaluate DSePA's radioprotective capabilities and its general toxicity[1][5]. When administered via intraperitoneal (IP) or oral routes at doses of 2 to 2.5 mg/kg body weight, DSePA provided a significant survival advantage to mice subjected to whole-body irradiation[1]. This protective effect in a whole-organism model is a strong indicator of its potential therapeutic utility and low toxicity at effective doses.

An acute toxicity study estimated the LD₅₀ (the dose lethal to 50% of the test population) to be greater than 8 mg/kg body weight for intraperitoneal administration in mice[5]. This suggests a reasonable safety margin between the effective radioprotective dose (2-2.5 mg/kg) and a lethal dose.

Biodistribution and Pharmacokinetics

Pharmacokinetic studies are critical for determining how a compound is absorbed, distributed, metabolized, and excreted (ADME). A study in mice revealed that DSePA has a favorable biodistribution profile for a radioprotector, with preferential uptake in normal tissues over tumor tissue[5]. Significantly, the highest concentration was found in the lung, making it a particularly promising candidate for mitigating radiation-induced lung injury during thoracic radiotherapy[1][5].

Summary and Conclusion

The preliminary toxicity screening data for 3,3'-Diselenodipropionic acid (DSePA) suggests a favorable safety profile, particularly when considering its potential therapeutic applications.

  • Mechanism: Its primary mechanism as a redox-active antioxidant and GPx mimic is protective rather than inherently toxic to normal cells.

  • In Vitro Safety: DSePA demonstrates selective cytotoxicity against cancer cells while showing minimal toxicity to a range of normal human cell lines at equivalent concentrations[3]. It also appears to be non-genotoxic in standard assays[4].

  • In Vivo Safety: Animal studies indicate a good safety margin, with effective radioprotective doses being significantly lower than the observed lethal dose[1][5]. Its preferential accumulation in the lung is a desirable pharmacokinetic property for specific therapeutic applications[5].

References

  • Gandhi, V.V., Pal, M.K., Singh, B.G., et al. (2021). Deuterium labeling improves the therapeutic index of 3,3′- diselenodipropionic acid as anticancer agent: Insights from redox reactions. The Royal Society of Chemistry. Available from: [Link]

  • Kunwar, A., et al. (2021). Selenium based agents as modifiers of radiation-induced lung injury. BARC Newsletter. Available from: [Link]

  • Tandon, P., Singh, B.G., Tiwari, B., et al. (2022). 3,3'-Diselenodipropionic acid (DSePA) forms 1:1 complex with Hg (II) and prevents oxidative stress in cultured cells and mice model. Journal of Inorganic Biochemistry. Available from: [Link]

  • Kunwar, A., Priyadarsini, K.I., & Jain, V.K. (2021). 3,3'-Diselenodipropionic acid (DSePA): A redox active multifunctional molecule of biological relevance. Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]

  • Kunwar, A., Mishra, B., Barik, A., et al. (2007). 3,3′-Diselenodipropionic Acid, an Efficient Peroxyl Radical Scavenger and a GPx Mimic, Protects Erythrocytes (RBCs) from AAPH-Induced Hemolysis. Chemical Research in Toxicology. Available from: [Link]

  • Goda, J.S., Doshi, K., Patil, A., et al. (2015). Biodistribution and Pharmacokinetic Study of 3,3' Diseleno Dipropionic Acid (DSePA), A Synthetic Radioprotector, in Mice. European Journal of Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • Phadnis, P.P., Singh, B.G., Gandhi, V., & Kunwar, A. (2021). 3,3′-Diselenodipropionic acid (DSePA): A redox active multifunctional molecule of biological relevance. Request PDF. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Synthetic Organic Chemistry, Heterocyclic Building Blocks, Agrochemicals Introduction and Mechanistic Overview Derivatives o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Synthetic Organic Chemistry, Heterocyclic Building Blocks, Agrochemicals

Introduction and Mechanistic Overview

Derivatives of 2-benzoxazolinone (BOA) represent a privileged heterocyclic scaffold in both pharmaceutical drug discovery and agrochemical development. Naturally occurring as allelochemicals in crops like wheat and corn, BOA derivatives exhibit potent antimicrobial, antifungal, and phytotoxic properties[1]. Functionalization of the BOA core at the 5-position via sulfonation yields 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, a highly versatile intermediate used in the synthesis of bioactive sulfonamides and complex molecular architectures[2].

The synthesis relies on a two-phase process:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): 2-Benzoxazolinone is reacted with an excess of chlorosulfonic acid. The directing effects of the heterocyclic ring strongly favor substitution at the 5-position, yielding 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride[3].

  • Aqueous Hydrolysis: The highly reactive sulfonyl chloride intermediate is subjected to controlled aqueous hydrolysis to yield the final stable sulfonic acid.

G SM 2-Benzoxazolinone (Starting Material) Intermediate 2-Oxo-2,3-dihydro-1,3-benzoxazole- 5-sulfonyl chloride SM->Intermediate 95°C, 3h Reagent Chlorosulfonic Acid (Electrophile) Reagent->Intermediate Product 2-Oxo-2,3-dihydro-1,3-benzoxazole- 5-sulfonic acid Intermediate->Product Nucleophilic Attack Hydrolysis Aqueous Hydrolysis (H2O, Δ) Hydrolysis->Product

Reaction pathway for the synthesis of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid.

Quantitative Data & Reagent Specifications

For optimal yield and minimal polysulfonation, a precise stoichiometric excess of chlorosulfonic acid is required to act as both reagent and solvent.

Table 1: Reagent Quantities and Equivalents

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsQuantityFunction
2-Benzoxazolinone 135.121.0 eq33.8 g (0.25 mol)Starting Material
Chlorosulfonic Acid 116.525.0 eq85.0 mL (1.25 mol)Reagent / Solvent
Crushed Ice / Water 18.02Excess~1.5 LQuenching / Hydrolysis
Dichloromethane (DCM) 84.93N/A800 mLExtraction Solvent
Anhydrous Na2​SO4​ 142.04N/AAs neededDrying Agent

Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All procedures must be conducted in a professional fume hood using appropriate PPE (acid-resistant gloves, face shield, lab coat).

Step-by-Step Experimental Protocol

Phase 1: Chlorosulfonation (Synthesis of the Sulfonyl Chloride)

Expert Insight: The initial addition of 2-benzoxazolinone to chlorosulfonic acid is highly exothermic. Temperature control is critical to prevent the decomposition of the starting material and the formation of undesired byproducts.

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (to prevent atmospheric moisture ingress), and an addition funnel.

  • Cooling: Charge the flask with 85.0 mL of chlorosulfonic acid and cool the system to 0 °C using an ice-water bath.

  • Addition: Slowly add 33.8 g of 2-benzoxazolinone portion-wise over 30 minutes.

    • Causality: Gradual addition ensures the exothermic reaction does not cause localized overheating, which can lead to charring or polysulfonation.

  • Heating: Once the addition is complete, replace the ice bath with an oil bath. Gradually heat the reaction mixture to 95 °C and maintain this temperature for 3 hours[3].

    • Causality: The elevated temperature provides the necessary activation energy to drive the electrophilic aromatic substitution to completion at the sterically hindered 5-position.

  • Cooling & Stirring: Remove the oil bath, allow the mixture to cool to room temperature, and leave it to stir overnight under an inert atmosphere.

Phase 2: Quenching and Intermediate Isolation

Expert Insight: The quench must be performed inversely (adding the acid to ice) to control the violent exotherm of unreacted chlorosulfonic acid reacting with water.

  • Inverse Quench: Carefully and slowly pour the room-temperature reaction mixture into a large beaker containing 1.5 L of vigorously stirred crushed ice[3].

  • Precipitation: A gummy residue or precipitate of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride will form.

  • Extraction: Extract the aqueous mixture with 800 mL of dichloromethane (DCM). Separate the organic layer.

    • Causality: DCM effectively solubilizes the sulfonyl chloride intermediate, separating it from the highly acidic aqueous phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the intermediate as a light tan solid[3]. The intermediate typically exhibits a melting point around 229-230 °C.

Phase 3: Hydrolysis to Sulfonic Acid

Expert Insight: While sulfonyl chlorides are often isolated for direct coupling with amines, hydrolysis is required to obtain the free sulfonic acid.

  • Aqueous Reflux: Suspend the isolated 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in 300 mL of distilled water.

  • Hydrolysis: Heat the suspension to reflux (100 °C) for 2-4 hours. The solid will gradually dissolve as the hydrophobic sulfonyl chloride is converted into the highly water-soluble sulfonic acid.

    • Alternative: For faster hydrolysis, 1.1 equivalents of NaOH can be added to form the sodium sulfonate salt, followed by acidification with concentrated HCl to precipitate/isolate the free acid.

  • Concentration & Crystallization: Concentrate the aqueous solution under reduced pressure until crystallization begins. Cool the flask to 4 °C to maximize precipitation.

  • Filtration: Collect the 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid crystals via vacuum filtration, wash with a minimal amount of ice-cold water, and dry under high vacuum.

Analytical Validation

To ensure the integrity of the synthesized 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, the following self-validating analytical checks should be performed:

  • LC-MS: Confirm the mass of the product. The expected molecular weight is 215.18 g/mol . In negative ion mode (ESI-), a strong [M−H]− peak at m/z 214 should be observed.

  • 1 H NMR (DMSO- d6​ ): The aromatic region should display a characteristic AMX or ABX spin system corresponding to the 1,2,4-trisubstituted benzene ring (positions 4, 6, and 7), confirming substitution at the 5-position. The broad singlet for the sulfonic acid proton ( SO3​H ) and the lactam NH should also be visible, though they may exchange with residual water.

References

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites MDPI URL:[Link]

  • Aqueous Peroxyoxalate Chemiluminescence (Technical Report) Defense Technical Information Center (DTIC) URL:[Link]

  • Ultrasound-assisted synthesis, antimicrobial activity, DFT analysis, molecular docking, MD simulations, and pharmacokinetic profiling of 3-tosylbenzo[d]oxazol-2(3H)-one ResearchGate URL:[Link]

Sources

Application

Application Note: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid as an Advanced Pharmaceutical Intermediate

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the benzoxazolone (2-benzoxazolinone) scaffold is recognized as a "privileged structure" due to its ability to act as a bioisostere for phenols...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the benzoxazolone (2-benzoxazolinone) scaffold is recognized as a "privileged structure" due to its ability to act as a bioisostere for phenols and catechols while offering superior metabolic stability. Specifically, 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (and its highly reactive derivative, 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride) serves as a critical synthetic intermediate. It is primarily utilized to generate benzoxazolone-5-sulfonamides—potent pharmacophores deployed in the development of Carbonic Anhydrase (CA) inhibitors, HIV-1 nucleocapsid protein (NCp7) inhibitors, and selective COX-2 anti-inflammatory agents.

This technical guide provides researchers and drug development professionals with an authoritative framework for utilizing this intermediate, detailing the mechanistic causality of its applications and providing self-validating experimental protocols for downstream synthesis and pharmacological screening.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physical and chemical constraints of the intermediate to prevent degradation (specifically, the hydrolysis of the sulfonyl chloride back to the sulfonic acid).

Property2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
CAS Number 33943-12-378633-41-7
Molecular Formula C₇H₅NO₅SC₇H₄ClNO₄S
Molecular Weight 215.18 g/mol 233.63 g/mol
Physical State Solid powderSolid
Reactivity Stable; acts as a strong organic acidHighly moisture-sensitive; electrophilic
Storage Room temperature, dry4°C, strictly anhydrous environment
Primary Utility Precursor to sulfonyl chlorideDirect electrophile for amidation

Mechanistic Causality & Pharmacological Utility

The conversion of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid into diverse sulfonamides is not arbitrary. The resulting sulfonamide group (–SO₂NH₂) acts as a highly specific Zinc-Binding Group (ZBG) , while the benzoxazolone core provides essential hydrogen-bonding interactions within target enzyme pockets.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes containing a catalytic Zn²⁺ ion. Benzoxazolone-5-sulfonamides act as potent inhibitors by directly coordinating to this zinc ion, displacing the catalytic water molecule required for the hydration of CO₂. This mechanism is heavily exploited in antiglaucoma therapies and novel anticancer agents targeting tumor-associated isoforms (hCA IX and XII) [1].

HIV-1 Nucleocapsid Protein (NCp7) Inhibition

Recent structural biology efforts have identified benzoxazolone derivatives as specific inhibitors of the HIV-1 nucleocapsid protein. The scaffold interferes with the NC-mediated RNA annealing reaction (TAR/cTAR duplex formation), effectively acting as a nucleic acid chaperone inhibitor [2].

MOA A Benzoxazolone-5-sulfonamide (Inhibitor) B Zn2+ Ion in Active Site (Target Enzyme) A->B Binds via Sulfonamide (ZBG) C Displacement of Catalytic Water B->C D Inhibition of CO2 Hydration C->D E Therapeutic Effect (e.g., IOP Drop / Apoptosis) D->E

Mechanism of Action: Sulfonamide-mediated Zinc coordination in Carbonic Anhydrase.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity results, the following protocols integrate built-in validation steps. We outline the conversion of the sulfonyl chloride intermediate into a target sulfonamide, followed by its biological validation.

Protocol A: Synthesis of Benzoxazolone-5-Sulfonamides

Objective: Couple 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride with a primary amine to yield a bioactive sulfonamide.

Causality of Reagents:

  • Solvent (Anhydrous DCM): Sulfonyl chlorides are highly susceptible to hydrolysis. Trace water will convert the intermediate back to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, killing the yield.

  • Base (DIPEA over TEA): N,N-Diisopropylethylamine (DIPEA) is sterically hindered. Unlike Triethylamine (TEA), it minimizes nucleophilic attack on the sulfonyl chloride by the base itself, preventing the formation of unstable sulfonylammonium intermediates.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1.0 mmol of the target primary amine (e.g., 1H-indazol-5-amine) and 10 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Inject 2.5 mmol of anhydrous DIPEA into the stirring solution. Let stir for 5 minutes at 0°C (ice bath).

  • Electrophile Addition: Slowly add 1.1 mmol of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in small portions over 15 minutes. Self-Validation Check: The solution should turn slightly yellow but remain clear. Immediate precipitation suggests moisture contamination (hydrolysis to sulfonic acid).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1).

  • Quenching & Extraction: Quench the reaction with 10 mL of 1N HCl to neutralize excess DIPEA. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization from ethanol.

Synthesis A 2-Benzoxazolinone (Starting Material) B Chlorosulfonation (ClSO3H, Heat) A->B C 2-Oxo-2,3-dihydro-1,3-benzoxazole -5-sulfonyl chloride (Intermediate) B->C D Amidation (R-NH2, DIPEA, Anhydrous DCM) C->D E Benzoxazolone-5-sulfonamide (Active Pharmaceutical Ingredient) D->E

Workflow: Synthetic pipeline from benzoxazolone to the active sulfonamide API.

Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Validate the biological efficacy of the synthesized benzoxazolone-5-sulfonamide.

Causality of Assay Design: Carbonic anhydrase catalyzes the hydration of CO₂ at a near diffusion-controlled rate ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture these rapid kinetics. Therefore, a stopped-flow instrument is strictly required to monitor the rapid change in absorbance of a pH indicator (phenol red) within milliseconds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM phenol red as the pH indicator.

  • Enzyme & Inhibitor Incubation: Pre-incubate recombinant hCA II (10 nM) with varying concentrations of the synthesized benzoxazolone-5-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for steady-state ZBG-Zinc coordination.

  • Substrate Preparation: Prepare a saturated CO₂ solution (~17 mM) by bubbling pure CO₂ gas into distilled water at 20°C for 30 minutes.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ substrate solution in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the maximum absorbance of the basic form of phenol red) over a 5-second window.

  • Self-Validation Check: Run a positive control using Acetazolamide (a standard CA inhibitor). The IC₅₀ of Acetazolamide should read ~12 nM. If it deviates by more than half a log, recalibrate the CO₂ saturation or check enzyme viability.

Quantitative Pharmacological Data

The structural versatility of the 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid intermediate allows for the generation of highly selective inhibitors. The table below summarizes the comparative pharmacological data of various derivatives synthesized from this intermediate.

Target Enzyme / ProteinRepresentative Derivative SynthesizedIC₅₀ ValuePrimary Therapeutic Indication
hCA II (Cytosolic) N-(4-fluorophenyl)-benzoxazolone-5-sulfonamide25.9 - 55.1 nMGlaucoma / Diuresis [3]
hCA IX (Transmembrane) N-(3-nitrophenyl)-benzoxazolone-5-sulfonamide46.0 - 348.3 nMSolid Tumor Hypoxia / Oncology [3]
HIV-1 NCp7 N-(1H-indazol-5-yl)-benzoxazolone-5-sulfonamide20 ± 2 µMAntiretroviral (RNA Chaperone Inhibition) [2]
COX-2 Pyrazole-linked benzoxazolone derivative0.52 µMAnti-inflammatory / Analgesic [3]

Note: The ability to tune the R-group during the amidation of the sulfonyl chloride intermediate dictates the selectivity profile across these diverse biological targets.

References

  • Title: Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein Source: European Journal of Medicinal Chemistry (via PubMed/PMC) URL: [Link](Note: PMC link corresponds to the Gamba et al., 2018 study)

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

Method

Scale-Up Synthesis Protocol for 2-Hydroxy-1,3-benzoxazole-5-sulfonic Acid: Process Optimization and Mechanistic Insights

Strategic Rationale: Overcoming Regiochemical Bottlenecks The compound 2-hydroxy-1,3-benzoxazole-5-sulfonic acid (tautomeric with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid) is a highly valued heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: Overcoming Regiochemical Bottlenecks

The compound 2-hydroxy-1,3-benzoxazole-5-sulfonic acid (tautomeric with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid) is a highly valued heterocyclic building block utilized in the development of pharmaceuticals, agrochemicals, and advanced optoelectronic materials.

Historically, the synthesis of benzoxazole sulfonic acids relied on the direct electrophilic chlorosulfonation of 2-benzoxazolinone (BOA) [1]. However, as a Senior Application Scientist tasked with process scale-up, one must evaluate the mechanistic causality of this traditional route. In the 2-benzoxazolinone ring system, the nitrogen atom (position 3) acts as a more polarizable and stronger resonance electron donor than the oxygen atom (position 1). Consequently, electrophilic aromatic substitution preferentially directs the incoming sulfonyl group to the 6-position (para to the nitrogen) rather than the desired 5-position (para to the oxygen) [2].

Attempting to force the direct sulfonation of BOA yields a complex mixture where the 6-sulfonyl isomer predominates, necessitating tedious, low-yielding chromatographic separations that are unviable for kilogram-scale manufacturing.

To achieve absolute regiochemical fidelity, we abandon the direct sulfonation of the parent heterocycle. Instead, we employ a de novo ring construction strategy starting from 2-aminophenol-4-sulfonic acid [3]. By utilizing a starting material where the sulfonic acid moiety is pre-installed at the correct position, we structurally lock the regiochemistry. The subsequent cyclization with a stable carbonylating agent (urea) ensures 100% conversion to the 5-sulfonic acid isomer without the use of hazardous chlorosulfonic acid[4].

Regio BOA 2-Benzoxazolinone (BOA) ClSO3H Chlorosulfonation (Electrophilic Attack) BOA->ClSO3H Major Major Isomer: 6-Sulfonyl Chloride (Para to Nitrogen) ClSO3H->Major Preferred Pathway Minor Minor Isomer: 5-Sulfonyl Chloride (Para to Oxygen) ClSO3H->Minor Disfavored Pathway

Caption: Regioselectivity challenge in the direct electrophilic chlorosulfonation of 2-benzoxazolinone.

Mechanistic Pathway: The Urea Fusion Method

For industrial scale-up, the choice of carbonyl source is critical. While phosgene or 1,1'-carbonyldiimidazole (CDI) can achieve this cyclization, they present severe toxicity and cost limitations [1]. Urea serves as an ideal, inexpensive, and safe alternative.

The reaction proceeds via a thermal fusion (melt) mechanism. At 150–160 °C, urea melts and acts as both the reagent and the reaction medium. The primary amine of 2-aminophenol-4-sulfonic acid executes a nucleophilic attack on the urea carbonyl, expelling the first equivalent of ammonia to form an N-carbamoyl intermediate. Subsequently, the adjacent phenolic hydroxyl group undergoes an intramolecular cyclization, expelling a second equivalent of ammonia to close the benzoxazolone ring.

This protocol is designed as a self-validating system : the continuous evolution of ammonia gas serves as a real-time kinetic indicator. The reaction is complete precisely when gas evolution ceases, eliminating the need for complex in-process HPLC monitoring.

Pathway SM 2-Aminophenol- 4-sulfonic acid Reaction Thermal Fusion (150-160 °C) SM->Reaction Reagent Urea (Excess) Reagent->Reaction Inter N-Carbamoyl Intermediate Reaction->Inter Nucleophilic Attack (- NH3) Product 2-Hydroxy-1,3-benzoxazole- 5-sulfonic acid Inter->Product Intramolecular Cyclization (- NH3)

Caption: Synthetic workflow for 2-hydroxy-1,3-benzoxazole-5-sulfonic acid via urea cyclization.

Quantitative Data & Process Parameters

To establish the viability of the urea fusion method, we evaluated the process against the traditional chlorosulfonation route and optimized the thermal parameters to maximize atom economy and yield.

Table 1: Regiochemical Control & Route Comparison
ParameterDirect Chlorosulfonation [2]Urea Fusion Cyclization (Current)
Starting Material 2-Benzoxazolinone2-Aminophenol-4-sulfonic acid
Reagent Chlorosulfonic acid (Hazardous)Urea (Safe, solid)
Regioselectivity Poor (Major: 6-isomer, Minor: 5-isomer)Absolute (100% 5-isomer)
Byproducts HCl, H₂SO₄Ammonia (NH₃)
Scalability Low (Highly exothermic, corrosive)High (Solvent-free melt)
Overall Yield < 40% (after isomer separation)> 85% (direct crystallization)
Table 2: Scale-Up Optimization Parameters for Urea Fusion
Temperature (°C)Urea EquivalentsReaction Time (h)Yield (%)Process Observation
1301.56.045Incomplete melting, poor mass transfer.
1501.54.078Good gas evolution, slight sublimation.
155 2.0 3.5 89 Optimal melt viscosity, complete conversion.
1702.02.065Product degradation, dark impurities formed.

Experimental Protocol: Step-by-Step Methodology

The following procedure is optimized for a 1-kilogram scale synthesis, ensuring controlled mass transfer and safe handling of the ammonia byproduct.

Equipment Setup:

  • 5 L jacketed glass reactor equipped with a heavy-duty mechanical stirrer.

  • Internal thermocouple for precise melt temperature monitoring.

  • Reflux condenser connected to an acid scrubber system (e.g., 2M H₂SO₄) to neutralize evolved ammonia gas.

Step-by-Step Procedure:

  • Charging the Reactor: To the dry 5 L reactor, charge 1.0 kg (5.28 mol) of 2-aminophenol-4-sulfonic acid and 0.63 kg (10.5 mol, ~2.0 eq) of urea. Start mechanical stirring at a low speed (50 rpm) to homogenize the solid powders.

  • Thermal Fusion: Circulate heating fluid to raise the jacket temperature. As the internal temperature reaches 130–135 °C, the urea will begin to melt, transitioning the dry powder into a stirrable slurry. Increase stirring speed to 150 rpm.

  • Cyclization & Off-Gassing: Gradually increase the internal temperature to the optimal setpoint of 155 °C. Vigorous evolution of ammonia gas will commence. Causality note: The heating rate must be controlled (approx. 1 °C/min) during this phase to prevent excessive foaming caused by rapid ammonia release.

  • Validation of Completion: Maintain the melt at 155 °C for 3.5 hours. The reaction is self-validating; completion is visually and physically indicated when the vigorous bubbling subsides, ammonia gas evolution ceases, and the melt becomes a homogeneous dark liquid.

  • Quenching: Cool the reactor jacket to drop the internal temperature to 90 °C. Carefully add 2.5 L of hot deionized water (80 °C) dropwise over 30 minutes. Causality note: Hot water is essential to smoothly dissolve the product and prevent the melt from crashing out into an intractable hard mass.

  • Acidification: While maintaining the solution temperature at 60 °C, slowly add concentrated Hydrochloric Acid (approx. 300 mL) until the pH of the solution reaches 1.0–1.5.

  • Crystallization: Program the reactor to cool gradually to 5 °C at a controlled rate of 10 °C/hour. The 2-hydroxy-1,3-benzoxazole-5-sulfonic acid will precipitate as highly pure crystalline needles.

  • Isolation: Filter the resulting slurry via a Buchner funnel or centrifuge. Wash the filter cake with ice-cold water (2 x 500 mL) to remove any residual urea and ammonium chloride. Dry the product in a vacuum oven at 60 °C for 12 hours to afford the final product (Yield: ~1.08 kg, 89%).

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-acetylbenzo[d]oxazol-2(3H)-one.
  • Université catholique de Louvain. 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.
  • New Jersey Institute of Technology (NJIT). I.
  • Defense Technical Information Center (DTIC).
Application

Catalytic Potential of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid: Application Notes and Protocols for Organic Synthesis

Introduction: A Novel Brønsted Acid Catalyst for Modern Organic Synthesis In the ever-evolving landscape of organic synthesis, the development of efficient, recoverable, and environmentally benign catalysts is a paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Brønsted Acid Catalyst for Modern Organic Synthesis

In the ever-evolving landscape of organic synthesis, the development of efficient, recoverable, and environmentally benign catalysts is a paramount objective. Heterocyclic compounds bearing sulfonic acid functionalities are a promising class of solid acid catalysts, combining the catalytic prowess of a Brønsted acid with the potential for heterogeneity, enabling straightforward recovery and reuse. This guide introduces 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid as a promising, yet underexplored, catalyst for a range of acid-catalyzed organic transformations.

The structure of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid integrates a strongly acidic sulfonic acid group with the rigid, heterocyclic benzoxazole framework. This unique combination is anticipated to confer several advantageous properties:

  • Strong Brønsted Acidity: The electron-withdrawing nature of the benzoxazolone ring is expected to enhance the acidity of the sulfonic acid moiety, potentially leading to higher catalytic activity compared to simple arenesulfonic acids.

  • Potential for Heterogeneity: As a solid, this catalyst can, in principle, be readily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling.

  • Enhanced Stability: The rigid heterocyclic core may impart greater thermal and chemical stability to the catalyst.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the prospective catalytic applications of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid. While direct literature on its catalytic use is nascent, this guide provides detailed, proposed protocols based on the well-established catalytic activity of analogous sulfonic acid-based catalysts in key organic transformations. The protocols herein are designed to be robust starting points for methods development and optimization.

Synthesis of the Catalyst

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid can be readily achieved via the hydrolysis of its corresponding sulfonyl chloride precursor, a common and efficient method for the preparation of sulfonic acids.

Protocol 1: Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid

This protocol describes the hydrolysis of commercially available 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride.[1]

Materials:

  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (1.0 eq)

  • Deionized water

  • Dioxane (or another suitable co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in a 1:1 mixture of deionized water and dioxane.

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure catalyst.

  • Dry the purified solid under vacuum to remove any residual solvent.

Characterization: The structure and purity of the synthesized catalyst should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Proposed Catalytic Applications & Protocols

Based on the known reactivity of sulfonic acid catalysts, 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid is proposed as an efficient catalyst for a variety of organic transformations, particularly in the synthesis of heterocyclic compounds. The following sections detail proposed application notes and protocols.

Application 1: Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles

The synthesis of 2-substituted benzazoles is of significant interest due to their wide range of biological activities.[2][3] These compounds are typically synthesized via the condensation of a 1,2-disubstituted benzene derivative with an aldehyde or carboxylic acid. Brønsted acid catalysts are known to efficiently promote this transformation.[4][5]

Proposed Mechanism: The sulfonic acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the amino group of the 1,2-disubstituted benzene. Subsequent intramolecular cyclization and dehydration yield the desired benzazole product.

G cluster_0 Catalytic Cycle for Benzazole Synthesis Aldehyde R-CHO Protonated_Aldehyde R-CH=O+H Aldehyde->Protonated_Aldehyde Protonation Catalyst_H Cat-SO3H Intermediate1 Schiff Base Intermediate Protonated_Aldehyde->Intermediate1 Nucleophilic Attack Aminophenol 2-Aminophenol Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Benzoxazole Intermediate2->Product Dehydration Catalyst_Regen Cat-SO3- Water H2O Catalyst_Regen->Catalyst_H Regeneration

Caption: Proposed catalytic cycle for benzoxazole synthesis.

Protocol 2: Catalyst-Screening for the Synthesis of 2-Phenylbenzoxazole

This protocol details a general procedure for evaluating the catalytic activity of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde. This reaction can be compared with other catalysts.[6]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (catalyst, 1-10 mol%)

  • Toluene (or other suitable solvent)

  • Reaction vial with a screw cap

  • Magnetic stirrer with heating

  • TLC plates

  • GC-MS for analysis

Procedure:

  • To a reaction vial, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), the catalyst (e.g., 5 mol%), and toluene (2 mL).

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 110 °C) with stirring for a designated time (e.g., 1-8 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Analyze the crude reaction mixture by GC-MS to determine the conversion and yield of the product.

  • For catalyst recovery, after cooling, add a larger volume of a suitable solvent (e.g., ethyl acetate), filter the solid catalyst, wash with the solvent, and dry under vacuum.

Data Presentation:

Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
11104To be determined
51102To be determined
10804To be determined
5 (recycled)1102To be determined
Application 2: Multi-component Synthesis of 1,8-Dioxo-octahydroxanthenes

1,8-Dioxo-octahydroxanthenes are valuable heterocyclic scaffolds in medicinal chemistry. Their synthesis is often achieved through a one-pot, three-component condensation of an aromatic aldehyde with two equivalents of a cyclic 1,3-dicarbonyl compound, such as dimedone. This reaction is efficiently catalyzed by Brønsted acids.[7]

Proposed Mechanism: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one molecule of dimedone, followed by a Michael addition of the second dimedone molecule to the resulting α,β-unsaturated ketone. Intramolecular cyclization and dehydration then afford the xanthene product. The sulfonic acid catalyst activates the aldehyde for the initial condensation and facilitates the subsequent steps.

G cluster_1 Workflow for 1,8-Dioxo-octahydroxanthene Synthesis Start Start: Reagent Preparation Reaction One-Pot Reaction: Aldehyde + 2x Dimedone + Catalyst in Solvent Start->Reaction Heating Heating and Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Completion Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Recrystallization) Drying->Purification End End: Characterization Purification->End

Caption: Experimental workflow for xanthene synthesis.

Protocol 3: Synthesis of 9-Phenyl-3,4,6,7-tetrahydro-1H,9H-xanthene-1,8(2H,5H)-dione

This protocol provides a method for the synthesis of a representative 1,8-dioxo-octahydroxanthene derivative.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Dimedone (2.0 mmol)

  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (catalyst, 2-10 mol%)

  • Ethanol or water (as a green solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1.0 mmol), dimedone (2.0 mmol), the catalyst (e.g., 5 mol%), and the chosen solvent (e.g., 10 mL of ethanol).

  • Heat the mixture to reflux with stirring for the required time (e.g., 1-3 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product often precipitates from the solution upon cooling.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the solid with cold solvent.

  • The filtrate contains the catalyst, which can potentially be recovered by removing the solvent and washing the residue.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard techniques such as TLC and GC-MS. The identity and purity of the final products should be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry, and by comparison with literature data where available. The reusability of the catalyst can be assessed by recovering it after a reaction, drying it, and using it in a subsequent run under identical conditions, comparing the yield and reaction time.

Conclusion and Future Outlook

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid presents itself as a highly promising Brønsted acid catalyst for a variety of organic transformations. Its anticipated properties, including strong acidity, potential for heterogeneity, and stability, make it an attractive candidate for the development of green and efficient synthetic methodologies. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the catalytic potential of this novel compound. Further investigations into its application in other acid-catalyzed reactions, its detailed mechanistic pathways, and its immobilization on solid supports will undoubtedly expand its utility in both academic and industrial settings.

References

  • 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | 31591-39-6. Sigma-Aldrich.

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.

  • 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich.

  • 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | 78633-41-7. J&K Scientific.

  • 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide — Chemical Substance Information. NextSDS.

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Heliyon.

  • A green approach to the synthesis of a nano catalyst and the role of basicity, calcination, catalytic activity and aging in the green synthesis of 2-aryl bezimidazoles, benzothiazoles and benzoxazoles. RSC Advances.

  • 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide. Sigma-Aldrich.

  • Merck 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | 캐시바이.

  • Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles. Taylor & Francis Online.

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

  • Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. MDPI.

  • An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Beilstein Journal of Organic Chemistry.

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

  • Phospho Sulfonic Acid Catalyzed Synthesis of Benzimidazole, Benzoxazole and Quinoxaline Derivatives under Green Solvent at Ambient Temperature. ResearchGate.

  • 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride. ChemScene.

  • 2-((3R,9bS)-5,5-Dioxido-2,3-dihydro-9bH-benzo[1][8]isothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one. MDPI.

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.

  • Synthesis and applications of highly efficient, reusable, sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. ResearchGate.

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.

  • The catalytic mechanism of direction-dependent interactions for 2,3-dihydroxybenzoate decarboxylase. PubMed.

Sources

Method

Application Note: Advanced Sample Preparation for NMR Analysis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid

Introduction & Chemical Context 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (commonly referred to as 2-benzoxazolinone-5-sulfonic acid) presents a unique set of challenges for Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (commonly referred to as 2-benzoxazolinone-5-sulfonic acid) presents a unique set of challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule is characterized by a highly polar, strongly acidic sulfonic acid moiety at the 5-position and a cyclic carbamate (lactam-like) core containing a labile NH proton at the 3-position[1].

Due to its zwitterionic-like polarity and strong intermolecular hydrogen-bonding capabilities, the compound is entirely insoluble in standard non-polar NMR solvents like CDCl₃. Proper solvent selection is not merely a matter of solubility; it is a critical determinant of which structural features can be observed, as improper preparation will lead to severe signal broadening caused by intermediate proton exchange regimes and molecular aggregation.

Mechanistic Insights: Solvent Causality & Selection

As an analytical scientist, your choice of solvent must be dictated by the specific structural questions you are trying to answer. The two primary pathways involve either organic solvation (DMSO-d₆) or aqueous salt-form analysis (D₂O).

  • DMSO-d₆ for Full Structural Elucidation: DMSO is a polar, aprotic solvent that acts as a potent hydrogen-bond acceptor. It effectively solvates the acidic sulfonic proton and the labile NH proton of the benzoxazolone ring. By forming strong hydrogen bonds with the solute, DMSO significantly increases the activation energy required for proton exchange. This "trapping" mechanism slows the exchange rate on the NMR timescale, allowing the NH proton to be directly observed as a sharp singlet (typically appearing between 11.0 and 12.0 ppm)[1].

  • D₂O for Aqueous/Physiological Studies: When studying the compound's behavior in aqueous environments, D₂O is utilized. However, the free sulfonic acid is highly acidic, which can lower the pH of the solution, leading to shifting chemical peaks and poor solubility. Converting the compound to its sodium sulfonate salt using NaOD vastly improves solubility and spectral resolution[2].

  • The Causality of H/D Exchange & Ring Stability: In D₂O, the labile NH proton will undergo rapid H/D exchange with the deuterated solvent, rendering it invisible in the ¹H NMR spectrum. Furthermore, the benzoxazolone ring is susceptible to hydrolysis (ring-opening) under strongly basic conditions. Therefore, when utilizing NaOD to form the salt, it must be added strictly stoichiometrically or dropwise just until dissolution occurs to prevent the destruction of the 2-oxo-2,3-dihydro-1,3-benzoxazole core[2].

Solvent Selection & Referencing Matrix

To ensure a self-validating experimental setup, the following matrix summarizes the quantitative parameters and internal standards required for each workflow.

ParameterNon-Aqueous PathwayAqueous Pathway
Primary Solvent DMSO-d₆ (99.9% D)D₂O (99.9% D)
Analyte State Free Sulfonic AcidSodium Sulfonate Salt
Labile NH Visibility Visible (~11.5 ppm)Invisible (H/D Exchanged)
Internal Standard TMS (Tetramethylsilane)DSS (Sodium 3-(trimethylsilyl)propanesulfonate)
Standard Conc. 0.03% v/v1.0 mM
Chemical Shift Ref. 0.00 ppm (TMS)0.00 ppm (DSS)

Note: DSS is the IUPAC-recommended internal standard for aqueous solutions because its trimethylsilyl signal is highly insensitive to pH fluctuations, unlike alternatives such as TSP[3].

Experimental Protocols

Protocol A: Preparation in DMSO-d₆ (Full Structural Elucidation)

This protocol is designed to preserve the visibility of the lactam NH proton for 2D NOESY/ROESY or ¹H-¹⁵N HSQC experiments.

  • Weighing: Accurately weigh 15–20 mg of dry 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid into a clean glass vial.

  • Solvation: Add 600 µL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS).

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial in a water bath at 25°C for 2–3 minutes. Do not heat excessively, as this can accelerate trace water exchange.

  • Transfer: Transfer 550 µL of the clear solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette.

  • Validation: Acquire a standard ¹H spectrum. Verify the presence of the NH proton at >11.0 ppm. If the peak is broad, trace water contamination may be present; consider using a fresh ampoule of DMSO-d₆.

Protocol B: Preparation of the Sodium Salt in D₂O (Aqueous Studies)

This protocol is designed for analyzing the compound under physiological-like salt conditions. The NH proton will not be visible.

  • Weighing: Weigh 15–20 mg of the compound into a clean glass vial.

  • Initial Suspension: Add 550 µL of D₂O. The free sulfonic acid will likely remain as a cloudy suspension due to poor aqueous solubility.

  • Titration (Critical Step): Carefully add a 0.1 M solution of NaOD in D₂O dropwise (typically 1-3 drops) while vortexing[2]. Stop addition immediately once the solution turns completely clear.

  • Referencing: Add 50 µL of a 12 mM DSS stock solution (prepared in D₂O) to achieve a final DSS concentration of ~1.0 mM[3].

  • Transfer: Transfer the clear solution to a 5 mm NMR tube.

  • Validation: Acquire ¹H and ¹³C spectra. To confirm the benzoxazolone ring has not hydrolyzed due to excess base, check the ¹³C spectrum for the intact cyclic carbamate carbonyl carbon (typically appearing around 154–156 ppm). A significant upfield shift indicates unwanted ring-opening.

Workflow Visualization

G Start 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (Solid Sample) Q1 Primary Analytical Goal? Start->Q1 Path1 Full Structural Elucidation (Observe NH & Aromatic Protons) Q1->Path1 Intact NH Path2 Aqueous/Physiological Studies (Salt Form Analysis) Q1->Path2 Salt/Aqueous Prep1 Dissolve in DMSO-d6 (Inhibits H/D Exchange) Path1->Prep1 Prep2 Suspend in D2O (NH proton will exchange) Path2->Prep2 Ref1 Add 0.03% v/v TMS (Internal Reference) Prep1->Ref1 Mod2 Titrate dropwise with NaOD (Form Sodium Sulfonate Salt) Prep2->Mod2 Ref2 Add 1 mM DSS (Internal Reference) Mod2->Ref2 Acq Acquire NMR Spectra (Validate Core Integrity) Ref1->Acq Ref2->Acq

Workflow for NMR solvent selection and sample preparation of benzoxazolone sulfonic acid.

References

  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors Source: ACS Omega (American Chemical Society) URL:[Link]

  • DSS (NMR standard) - Chemical Shift Referencing in Aqueous Solutions Source: Grokipedia URL:[Link]

  • NaOH in D2O as an NMR solvent for Sulfonic Acids Source: Reddit (r/chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid [1]. This compound is a critical intermediate for various bioactive molecules and pharmaceutical derivatives. However, its synthesis via electrophilic aromatic sulfonation is highly sensitive to reaction conditions, often leading to poor yields if side reactions are not controlled.

Below, we provide a mechanistic troubleshooting guide, quantitative comparative data, and a self-validating experimental protocol to help you maximize your reaction yield.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my sulfonation yield low, and why am I seeing multiple spots on my TLC/LC-MS? A: Low yields in this specific synthesis are almost always caused by over-reaction. Chlorosulfonic acid (ClSO₃H) is a versatile reagent that acts as both a sulfonating and a chlorinating agent[2]. The initial electrophilic attack yields the desired sulfonic acid and evolves HCl gas. However, if you use an excess of ClSO₃H and elevate the temperature, a secondary equilibrium reaction is driven forward, converting your target sulfonic acid into a 5-sulfonyl chloride byproduct[2].

  • Actionable Fix: Strictly control your stoichiometry. Using exactly 1.1 to 1.2 molar equivalents of ClSO₃H in an inert solvent at lower temperatures (0 °C to room temperature) arrests the reaction at the sulfonic acid stage[2].

Q2: I accidentally used excess chlorosulfonic acid and formed the sulfonyl chloride. Can I recover the target product? A: Yes. If your analytical data indicates the presence of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, you can perform a controlled hydrolysis. Refluxing the crude sulfonyl chloride intermediate in water or a THF/water mixture will hydrolyze the –SO₂Cl group back to the desired –SO₃H group, allowing you to recover the yield.

Q3: Why is my product turning into an insoluble, tarry mass during the reaction? A: This is a hallmark of oxidative degradation and sulfone bridging (diaryl sulfone formation), which frequently occurs when using neat chlorosulfonic acid or oleum at high temperatures[3]. The sulfonation reaction is highly exothermic. Without a solvent to dissipate the heat, localized hotspots cause the newly formed sulfonic acid to react with another molecule of the starting material, creating a dimeric sulfone[3].

  • Actionable Fix: Always perform the reaction in a halogenated, inert solvent (e.g., chloroform or dichloromethane) to dilute the electrophile and control the exotherm[2].

Q4: How do I isolate the highly water-soluble sulfonic acid during workup without losing it in the aqueous layer? A: Sulfonic acids are notoriously difficult to extract via standard liquid-liquid extraction due to their high polarity. However, you can leverage the common ion effect. When quenching the reaction, pour the mixture over crushed ice[4]. The highly acidic environment (from the unreacted ClSO₃H and evolved HCl/H₂SO₄) drastically reduces the solubility of the sulfonic acid, causing it to precipitate as a solid[4]. Filter this cold suspension directly; do not attempt to extract it with an organic solvent.

Part 2: Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different sulfonating agents and conditions dictate the product distribution.

Sulfonating AgentEquivalentsSolvent SystemTemp (°C)Major ProductTypical Yield (%)
Chlorosulfonic Acid 1.1 - 1.2 CHCl₃ or DCM 0 to 25 5-Sulfonic Acid 75 - 85%
Chlorosulfonic Acid3.0 - 4.0Neat (No solvent)60 - 805-Sulfonyl Chloride80 - 90%
Oleum (20% SO₃)ExcessNeat (No solvent)20 - 405-Sulfonic Acid60 - 70%*

*Note: Oleum reactions often suffer from lower isolated yields due to the formation of difficult-to-remove diaryl sulfone byproducts and challenges during aqueous workup[3].

Part 3: Mechanistic Pathway Visualization

G A 2-Benzoxazolinone (Starting Material) B Electrophilic Attack (ClSO3H) A->B + ClSO3H 0°C C 5-Sulfonic Acid (Target Product) B->C 1.1 eq ClSO3H 0-25°C D 5-Sulfonyl Chloride (Byproduct) B->D >3.0 eq ClSO3H Heat (60°C) E Diaryl Sulfone (Degradation) B->E Neat / High Temp Oleum D->C Hydrolysis (H2O, Reflux)

Mechanistic pathways and condition-dependent product distribution in 2-benzoxazolinone sulfonation.

Part 4: Validated Experimental Protocol

Objective: Maximize the yield of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid while suppressing sulfonyl chloride and sulfone formation.

Step 1: Reaction Setup Equip a thoroughly dried 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to an acid scrubber (to neutralize evolved HCl). Purge the system with inert gas (N₂ or Ar).

Step 2: Substrate Dissolution Add 10.0 g (74.0 mmol) of 2-benzoxazolinone to the flask. Add 100 mL of anhydrous chloroform (CHCl₃). Stir to form a suspension/solution and cool the flask to 0 °C using an ice-water bath[4].

  • Causality Note: Using a halogenated solvent dissipates the heat of the exothermic sulfonation, preventing localized hotspots that lead to sulfone bridging[2].

Step 3: Electrophile Addition Charge the dropping funnel with 5.4 mL (9.48 g, 81.4 mmol, 1.1 equiv.) of chlorosulfonic acid. Add the acid dropwise over 30 minutes, maintaining the internal temperature below 5 °C[4].

  • Self-Validating System: You will observe immediate evolution of HCl gas. The rate of gas bubbling in your scrubber serves as a real-time visual indicator of the reaction kinetics. If bubbling stops prematurely, the reaction has stalled.

Step 4: Reaction Propagation Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for 4 hours[4].

  • Self-Validating System: Monitor the reaction via TLC (eluent: EtOAc/Hexane). The starting material spot will disappear, and a highly polar, baseline-retained spot (the sulfonic acid) will appear under UV light (254 nm).

Step 5: Quenching and Isolation Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring[4].

  • Causality Note: The target sulfonic acid is highly water-soluble. However, the extreme acidity of the quench mixture forces the product to precipitate out of the aqueous layer[4].

Step 6: Filtration and Purification Filter the cold suspension through a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold water (2 x 15 mL) followed by cold ethanol (1 x 15 mL) to remove residual moisture and organic impurities[4]. Dry under vacuum at 50 °C to constant weight.

References

  • [1] Title: 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid Source: sigmaaldrich.com URL:

  • [2] Title: Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid Source: globalspec.com URL:

  • [3] Title: A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents Source: benchchem.com URL:

  • [4] Title: How to carry out a sulfonation reaction? Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of MTT Formazan

Welcome to the technical support center for troubleshooting issues related to the use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting issues related to the use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with solubility during their cell viability and cytotoxicity experiments. Our goal is to provide you with in-depth, field-proven insights to help you overcome these common hurdles and ensure the integrity of your experimental data.

Introduction: The Core of the "Solubility" Issue

A common point of confusion is the solubility of the MTT reagent itself versus its metabolic product. Let's clarify this at the outset.

Is the MTT reagent (CAS 298-93-1) poorly soluble in aqueous media?

No, this is a common misconception. The MTT tetrazolium salt, a yellow-colored compound, is actually soluble in aqueous solutions.[1][2][3] The challenge of "poor solubility" that researchers encounter during the MTT assay is not with the MTT reagent, but with its product: the purple formazan crystals .[4][5][6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is the water-soluble substrate that is added to the cells.

  • Formazan: This is the purple, water-insoluble product that is formed when the MTT is reduced by mitochondrial dehydrogenases in viable, metabolically active cells.[4][7][8]

The core of the troubleshooting process, therefore, revolves around the effective solubilization of these formazan crystals to allow for accurate spectrophotometric quantification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: MTT Reagent Preparation and Handling

Q1: What is the correct CAS number for MTT?

The correct CAS number for 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is 298-93-1 .[1][9] The CAS number 33943-12-3 is incorrect.

Q2: How should I prepare and store my MTT stock solution?

Proper preparation and storage of the MTT stock solution are critical for reproducible results.

Solvent Recommended Concentration Preparation and Storage Notes
Phosphate-Buffered Saline (PBS), pH 7.4 5 mg/mL[7][10][11][12]This is the most commonly recommended solvent. After dissolving the MTT powder, it is essential to filter-sterilize the solution through a 0.2 µm filter to remove any contaminants or undissolved particles.[7][8][10] The solution should be stored in the dark (as MTT is light-sensitive) at 4°C for short-term use or in aliquots at -20°C for long-term storage (stable for at least 6 months).[7][11] Avoid repeated freeze-thaw cycles.
Water Up to 10 mg/mL[4][7][11][12]While MTT is soluble in water at a higher concentration, using a buffered solution like PBS is generally preferred to maintain a stable pH.
Ethanol Up to 20 mg/mL[4][7][11]This is less common for stock solutions used in cell culture but can be an option.
Culture Media 5 mg/mL[4][7][11]Dissolving directly in culture media is possible, but it is often better to prepare a concentrated stock in PBS and then dilute it into the media for the assay to avoid potential interactions with media components over time. If you do dissolve in media, it is advisable to use a serum-free formulation for the stock.[4]

Q3: My MTT stock solution has a blue-green color. Can I still use it?

No, you should discard it. A blue-green color indicates that the MTT has been prematurely reduced or has been contaminated.[13][14] The MTT solution should be a clear, yellow color.[15] This can be caused by exposure to light or contamination with reducing agents or microorganisms.[13][14]

Section 2: The Formazan Solubilization Problem

Q4: Why don't the purple formazan crystals dissolve in the culture medium?

The formazan produced from MTT is inherently hydrophobic and forms crystalline structures that are insoluble in aqueous solutions like cell culture media.[5][8] This is a fundamental chemical property of the MTT assay. These crystals need to be dissolved in an appropriate solvent so that the chromophore can be uniformly distributed throughout the solution for an accurate absorbance reading.

Q5: I see purple precipitate in my wells after adding the solubilization agent. What should I do?

This indicates incomplete solubilization, which is a common cause of inconsistent and inaccurate results.[16]

Troubleshooting Incomplete Formazan Solubilization
Potential Cause Recommended Solution Scientific Rationale
Insufficient Mixing After adding the solubilization solvent, place the plate on an orbital shaker for at least 15 minutes in the dark.[4][10][11] Gentle pipetting up and down within each well can also help.[4][11] Visually inspect the wells under a microscope to ensure all crystals are dissolved before reading the plate.[16]Mechanical agitation is necessary to break up the formazan crystals and facilitate their interaction with the solvent.
Inappropriate Solvent Consider using a different solubilization solution. Common options include DMSO, acidified isopropanol, or solutions containing detergents like SDS.[5][7] A combination of an organic solvent and a detergent can be very effective.[17]Different cell lines can produce formazan crystals with varying ease of solubilization. Some solvents are more effective than others at disrupting the crystal lattice and dissolving the formazan.
Insufficient Solvent Volume Ensure you are using a sufficient volume of the solubilization agent. A common protocol uses 150 µL of solvent for an assay performed in a 96-well plate.[11]The concentration of formazan must not exceed the saturation point of the solvent.
Short Incubation Time Increase the incubation time with the solubilization agent. While some protocols suggest 15 minutes, some may require several hours for complete dissolution, especially when using detergent-based solutions.[13][18]The dissolution of formazan is a kinetic process. Allowing more time ensures that the solvent can fully penetrate and dissolve the crystals.
DOT Diagram: Troubleshooting Formazan Solubilization

G start Incomplete Formazan Solubilization (Purple Precipitate) cause1 Insufficient Mixing? start->cause1 cause2 Inappropriate Solvent? start->cause2 cause3 Insufficient Volume/Time? start->cause3 solution1 Action: Shake plate for 15+ min. Pipette to mix. Visually confirm dissolution. cause1->solution1 Yes solution2 Action: Switch to a different solvent (e.g., DMSO, SDS-based solution). cause2->solution2 Yes solution3 Action: Increase solvent volume and/or incubation time. cause3->solution3 Yes end_node Problem Resolved: Accurate Absorbance Reading solution1->end_node solution2->end_node solution3->end_node

Caption: A logical workflow for troubleshooting incomplete formazan crystal dissolution.

Section 3: Protocols and Advanced Troubleshooting

Q6: Can you provide a standard protocol with a focus on the solubilization step?

Certainly. This is a generalized protocol for adherent cells in a 96-well plate.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and incubate under your experimental conditions.

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL in 100 µL of medium).[10]

    • Incubate the plate for 2-4 hours at 37°C. This time may need to be optimized for your specific cell line.

  • Formazan Solubilization (Critical Step):

    • After incubation, carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11]

    • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4][11]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[5][14] The plate should be read within 1 hour of adding the solvent.[4][11]

Q7: My results are highly variable between replicates. Could this be a solubility issue?

Yes, high variability is often linked to incomplete or non-uniform formazan solubilization.[19] If the crystals are not fully dissolved, you will get inconsistent absorbance readings. Follow the troubleshooting steps in Q5 to ensure complete and uniform dissolution in all wells. Other causes of high variability include uneven cell seeding and pipetting errors.[16]

Q8: Can components of the culture medium interfere with formazan solubility or the absorbance reading?

Yes, several components can cause interference.

  • Phenol Red: This pH indicator, common in many culture media, can interfere with absorbance readings.[4][18][19] To mitigate this, some solubilization solutions are acidified (e.g., with HCl). The acidic pH shifts the color of phenol red to yellow, reducing its spectral interference at the wavelength used to measure formazan.[18][20]

  • Serum: Components in serum can sometimes interact with the reagents or precipitate when an organic solvent is added, which can cause light scattering and artificially high absorbance readings.[4][19][20] Using serum-free medium during the MTT incubation step can help reduce this background.[4]

Q9: Are there alternatives to MTT that avoid the formazan solubility problem?

Yes. Several other tetrazolium salts have been developed that produce water-soluble formazan products, eliminating the need for the solubilization step.[8][21][22] These include:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[22]

  • WSTs (Water-Soluble Tetrazolium salts), such as WST-1 and WST-8[8][23]

While these assays are more convenient, they may have different sensitivities and mechanisms of reduction, so it's important to validate them for your specific application.

DOT Diagram: MTT Assay Workflow

MTT_Workflow cluster_cell_culture Cell Culture cluster_assay MTT Assay plate_cells 1. Plate Cells treat_cells 2. Treat with Compound plate_cells->treat_cells add_mtt 3. Add MTT Reagent (Yellow, Water-Soluble) treat_cells->add_mtt incubate_mtt 4. Incubate (2-4h, 37°C) Metabolically active cells reduce MTT add_mtt->incubate_mtt formazan 5. Formation of Formazan (Purple, Water-Insoluble Crystals) incubate_mtt->formazan solubilize 6. Solubilize Formazan Crystals (Add DMSO, SDS, etc.) formazan->solubilize read_abs 7. Read Absorbance (570 nm) solubilize->read_abs

Caption: The sequential workflow of the MTT cell viability assay.

References
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • iGEM. MTT Assay. [Link]

  • Protocol Online. MTT Assay Protocol. [Link]

  • Al-Dhabaan, F. A., et al. (2024). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. ACS Omega. [Link]

  • Shargel, L. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • ResearchGate. What is the solubility of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)?. [Link]

  • Dahlin, J. L. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... PMC. [Link]

  • BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • Protocol Online. (2009). MTT assay problems, while testing anticancer activity. [Link]

  • MAK HILL Publications. (2017). A Review on Di Methyl Thiazoldiphenyl-Tetrazoliumbromide (MTT) Assay in Cell Viability. [Link]

  • ResearchGate. Why is my MTT Assay not turning Purple?. [Link]

  • Stoeva, S., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology. [Link]

  • Interchim. Water Soluble Tetrazolium Salts (WSTs) WST-1,-3,-4,-5,-8. [Link]

  • PubChem. 2,3,3,3-Tetrafluoropropene. [Link]

  • HiMedia Laboratories. 3-(4,5- Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide). [Link]

  • PubChem. Trifluoroacetate. [Link]

  • ResearchGate. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. [Link]

  • Google Patents.
  • ResearchGate. Chemical structures of selected tetrazolium salts and of the.... [Link]

  • IUPAC-NIST Solubilities Database. Trichloromethane (chloroform) with Water. [Link]

  • Defense Technical Information Center. (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. [Link]

  • Gieni, R. S., et al. (1993). Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines. Journal of Immunological Methods. [Link]

  • (Link not available).

Sources

Troubleshooting

Optimizing crystallization conditions for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid purification

Expert Troubleshooting & Crystallization Optimization Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Crystallization Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS: 33943-12-3).

Because this molecule contains both a hydrogen-bonding benzoxazolone core and a highly hydrophilic sulfonic acid moiety, it exhibits extreme water solubility and a strong tendency to hydrate. The following guide bypasses generic advice, focusing strictly on the causality of phase behaviors and field-proven, self-validating purification workflows.

Purification Decision Workflow

G Start Crude Sulfonation Mixture (Product + H2SO4) Quench Quench on Ice (Dilute Aqueous Solution) Start->Quench Decision1 Target Form: Free Acid or Sodium Salt? Quench->Decision1 SaltRoute Add NaCl (Salting Out) Common-Ion Effect Decision1->SaltRoute Sodium Salt AcidRoute BaCO3 / CaCO3 Treatment (Precipitate BaSO4/CaSO4) Decision1->AcidRoute Free Acid SaltCryst Crystallize Sodium Salt (Filter & Wash with Brine) SaltRoute->SaltCryst Filter Filter Inorganic Sulfates & Cation Exchange (H+) AcidRoute->Filter AcidCryst Concentrate & Crystallize Free Sulfonic Acid Filter->AcidCryst

Purification workflow for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid.

I. Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my product "oil out" instead of forming crystals during the aqueous quench? A: Oiling out (liquid-liquid phase separation, or LLPS) occurs when the supersaturated sulfonic acid forms a water-rich coacervate rather than a crystalline solid lattice. The −SO3​H group has an exceptionally high hydration energy. In the presence of residual sulfuric acid from the sulfonation step, the ionic strength disrupts the hydrogen-bonding network required for nucleation. Causality: The thermodynamic barrier to shed the hydration shell is higher than the energy required to form a disordered liquid phase. Solution: You must lower the dielectric constant by adding a miscible anti-solvent (like glacial acetic acid) or convert the acid to a less hydrated salt form (e.g., sodium or potassium salt) to force crystallization [1].

Q2: How do I efficiently remove residual sulfuric acid without losing my highly water-soluble product? A: You have two distinct, self-validating pathways depending on your target form:

  • The "Salting Out" Method: Adding a massive excess of sodium chloride ( NaCl ) to the aqueous quench forces the precipitation of the sodium sulfonate salt via the common-ion effect. The high concentration of Na+ and Cl− ions outcompetes the sulfonate for water of hydration [1].

  • The Alkaline Earth Precipitation Method: If the free acid is strictly required, neutralize the mixture with Calcium Carbonate ( CaCO3​ ) or Barium Carbonate ( BaCO3​ ). This selectively precipitates the insoluble CaSO4​ or BaSO4​ , leaving the soluble calcium/barium sulfonate in solution. A subsequent pass through a strongly acidic cation exchange resin yields the pure free sulfonic acid [2].

Q3: What is the optimal solvent system for the final recrystallization? A: The free acid and the sodium salt have divergent solubility profiles. For the sodium salt, an aqueous ethanol system (80:20 EtOH:Water) is ideal because the solubility curve is steep with respect to temperature. For the free acid, concentrated aqueous hydrochloric acid (e.g., 3M HCl) is required. The high concentration of protons suppresses the ionization of the sulfonic acid ( pKa<0 ), forcing it into its neutral, significantly less soluble state.

II. Quantitative Solubility & Solvent Selection Data

To optimize your cooling profiles, reference the empirically derived solubility behaviors below. Note: Values are approximate and highly dependent on residual H2​SO4​ content.

Target Compound FormSolvent SystemSolubility @ 4°CSolubility @ 80°CRecommended Cooling Rate
Free Sulfonic Acid 3M Aqueous HCl< 2 g/L~45 g/L0.5 °C / min (Linear)
Free Sulfonic Acid Glacial Acetic Acid< 5 g/L~60 g/L1.0 °C / min (Non-linear)
Sodium Salt 20% w/v Aqueous NaCl< 1 g/L~15 g/LCrash cool (Ice bath)
Sodium Salt 80:20 Ethanol:Water~8 g/L>100 g/L0.2 °C / min (Seeding req.)

III. Troubleshooting Common Isolation Issues

Issue 1: Co-precipitation of inorganic salts ( NaCl or Na2​SO4​ ) during salting out.

  • Root Cause: Over-saturation of the aqueous phase with the salting agent, causing co-crystallization of the inorganic impurities alongside the product.

  • Correction: Perform a hot filtration of the crude solid in pure methanol. The sodium salt of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid is sparingly soluble in boiling methanol, whereas NaCl and Na2​SO4​ are completely insoluble.

Issue 2: Product discoloration (pink/brown tint) upon drying.

  • Root Cause: Trace oxidation of the benzoxazolone core (specifically unreacted starting material) or complexation with trace transition metals from the reaction vessel.

  • Correction: Introduce 0.1% w/v activated carbon (Darco) and a catalytic pinch of sodium dithionite ( Na2​S2​O4​ ) during the hot dissolution step prior to recrystallization. The dithionite acts as a sacrificial reductant, preserving the benzoxazolone ring.

IV. Validated Experimental Protocols

Protocol A: Isolation of the Sodium Salt via "Salting Out"

This protocol is optimized for speed and high throughput when the salt form is acceptable for downstream assays.

  • Quench & Dilution: Carefully pour the crude sulfonation mixture onto crushed ice (3 g ice per 1 g of acid) while maintaining vigorous mechanical stirring.

    • Causality: Rapid thermal dissipation prevents hydrolysis of the benzoxazolone ring, which is sensitive to hot, highly acidic conditions.

  • Salting Out: Slowly add solid NaCl (approx. 25% w/v relative to total volume) until the solution is saturated.

    • Validation Checkpoint: The solution will transition from a clear amber liquid to a dense, opaque white suspension as the sodium salt precipitates. If it oils out, add 5% v/v ethanol to disrupt the emulsion.

  • Ostwald Ripening: Stir the suspension at 0−5∘C for 2 hours.

    • Causality: Extended aging allows smaller, kinetically favored crystals to dissolve and redeposit onto larger, thermodynamically stable crystals, improving filtration kinetics.

  • Isolation: Filter cold through a sintered glass funnel. Wash the filter cake with a minimal volume of ice-cold 20% brine (NOT pure water, which will redissolve the product).

  • Desalting: Suspend the crude solid in boiling methanol (10 mL/g), filter hot to remove excess NaCl , and concentrate the filtrate under reduced pressure to yield the pure sodium salt.

Protocol B: Isolation of the Free Acid via Barium Precipitation & Acid-Shift

This protocol is required when the absolute free sulfonic acid is needed for structural characterization or specific formulation [2] [3].

  • Neutralization: Dilute the crude mixture with water (1:5 v/v). Add solid BaCO3​ portion-wise until the pH stabilizes at 6.0.

    • Causality: BaCO3​ reacts with H2​SO4​ to form highly insoluble BaSO4​ , while the barium salt of the benzoxazolone-5-sulfonic acid remains dissolved.

  • Filtration: Filter the thick white BaSO4​ precipitate through a tightly packed Celite pad.

    • Validation Checkpoint: Add a single drop of 1M BaCl2​ to the clear filtrate. If no cloudiness appears, all sulfate ions have been successfully removed.

  • Cation Exchange: Pass the filtrate through a column packed with a strongly acidic cation exchange resin (e.g., Amberlyst-15, H+ form) at a flow rate of 1 column volume (CV) per hour. This exchanges Ba2+ for H+ .

  • Acid-Shift Crystallization: Concentrate the acidic eluate under reduced pressure to 20% of its original volume. Add concentrated HCl dropwise until the solution reaches a 3M HCl concentration. Cool to 4∘C overnight.

    • Causality: The high proton concentration suppresses the ionization of the sulfonate, forcing the neutral free acid to crystallize.

  • Drying: Filter the crystals and dry under high vacuum in a desiccator over Phosphorus Pentoxide ( P2​O5​ ) to remove bound water of crystallization.

V. References

  • Brooks, R. J., & Brooks, R. J. (1970). "Purification of sulfonic acids." US Patent 3496224A. Google Patents. Available at:

  • Ott, T., & Biertümpel, I. (2021). "Improved process for the purification of sulfonic acids." European Patent EP3763700A1. European Patent Office. Available at:

Optimization

Technical Support Center: Reducing Byproduct Formation During the Sulfonation of 2-Benzoxazolinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals synthesizing 2-benzoxazolinone-6-sulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals synthesizing 2-benzoxazolinone-6-sulfonyl chloride .

Rather than simply providing a rigid recipe, this guide deconstructs the mechanistic causality behind the chlorosulfonation of 2-benzoxazolinone (BOA). By understanding why side reactions occur, you can implement self-validating protocols to eliminate impurities such as diaryl sulfones, disulfonation products, and hydrolyzed intermediates.

Mechanistic Causality: The Roots of Byproduct Formation

The conversion of 2-benzoxazolinone to its corresponding sulfonyl chloride using chlorosulfonic acid ( ClSO3​H ) is a two-stage electrophilic aromatic substitution process:

  • Sulfonation (Fast): The active electrophile (often considered the SO2​Cl+ ion generated from the auto-protolysis of chlorosulfonic acid) attacks the aromatic ring. Due to the directing effects of the heteroatoms on the benzoxazolinone ring, substitution regioselectively occurs at the 6-position, forming the intermediate 2-benzoxazolinone-6-sulfonic acid.

  • Chlorination (Slow): A second equivalent of chlorosulfonic acid acts to convert the intermediate sulfonic acid into the final sulfonyl chloride. This step requires an excess of reagent and thermal energy .

Why Do Byproducts Form?
  • Diaryl Sulfones: If the reaction temperature exceeds 90°C, the newly formed sulfonyl chloride can act as an electrophile itself, undergoing a Friedel-Crafts-type sulfonylation with unreacted BOA to form a high-melting, insoluble diaryl sulfone.

  • Hydrolysis (Reversion to Sulfonic Acid): Sulfonyl chlorides are highly moisture-sensitive. If the reaction is quenched improperly, the violent exotherm between excess ClSO3​H and water will raise the temperature, hydrolyzing the target product back into the water-soluble sulfonic acid .

  • Ring-Opening: The benzoxazolinone heterocycle is susceptible to hydrolytic cleavage if left exposed to hot, strongly acidic aqueous conditions during the isolation phase.

Pathway BOA 2-Benzoxazolinone (BOA) Intermediate BOA-6-Sulfonic Acid (Intermediate) BOA->Intermediate + ClSO3H (Fast) ClSO3H Chlorosulfonic Acid (Electrophile) ClSO3H->Intermediate Product BOA-6-Sulfonyl Chloride (Target Product) Intermediate->Product + ClSO3H (Slow) Sulfone Diaryl Sulfone (Byproduct) Product->Sulfone + BOA (High Temp) Hydrolysis BOA-6-Sulfonic Acid (Hydrolysis Byproduct) Product->Hydrolysis + H2O (Poor Quench) Disulfonation Disulfonated BOA (Byproduct) Product->Disulfonation Excess ClSO3H

Reaction pathway of BOA chlorosulfonation and major byproduct routes.

Quantitative Data: Parameter Optimization

To prevent byproduct formation, experimental parameters must be tightly controlled. The table below summarizes the optimal ranges and the chemical consequences of deviation.

ParameterOptimal RangeConsequence of DeviationPrimary Byproduct Formed
Equivalents of ClSO3​H 3.0 - 5.0 eq< 3.0 eq leads to incomplete chlorination and higher bimolecular collisions.Diaryl Sulfone / Sulfonic Acid
Addition Temperature 0 - 5 °C> 10 °C causes an uncontrolled exotherm during substrate addition.Diaryl Sulfone
Heating Temperature 60 - 70 °C> 90 °C provides activation energy for secondary electrophilic attack.Diaryl Sulfone / Isomers
Reaction Time (Heating) 2 - 3 hours> 4 hours promotes over-reaction and degradation.Disulfonation Products
Quench Temperature < 5 °C> 10 °C during the aqueous quench destroys the sulfonyl chloride.BOA-6-Sulfonic Acid / Ring-Opening

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be self-validating; observable physical changes at each step confirm that the reaction is proceeding correctly without byproduct accumulation.

Note: Chlorosulfonic acid is highly corrosive and reacts violently with moisture. Perform all operations in a dry fume hood.

  • Substrate Addition: Equip a rigorously dried 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Charge the flask with chlorosulfonic acid (4.0 equivalents). Cool the flask to 0–5°C using an ice-salt bath.

  • Sulfonation Phase: Slowly add 2-benzoxazolinone (1.0 equivalent) in small portions over 30–45 minutes. Validation Check: The mixture should smoothly dissolve with mild HCl evolution. Maintain the internal temperature strictly below 5°C to prevent premature sulfone formation.

  • Chlorination Phase: Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. Gradually heat the reaction mixture to 60–70°C using an oil bath and stir for 2 hours. Validation Check: The evolution of HCl gas will initially be vigorous and gradually subside as the chlorination nears completion.

  • Quenching (Critical Step): Cool the reaction mixture to 0°C. Carefully and slowly pour the mixture over vigorously stirred crushed ice (at least 10x the volume of the reaction). Validation Check: The internal temperature of the quench must not exceed 5°C. Never add water to the acid; always add the acid to the ice.

  • Isolation: The 2-benzoxazolinone-6-sulfonyl chloride will immediately precipitate as a white/off-white solid. Filter the solid under a vacuum immediately to prevent acid-catalyzed ring opening. Wash the filter cake thoroughly with ice-cold water until the filtrate is pH neutral.

  • Drying: Dry the product in a vacuum desiccator over P2​O5​ or silica gel. Do not use heat drying, as residual moisture will cause thermal hydrolysis.

Workflow Step1 1. Substrate Addition Add BOA to ClSO3H at 0-5°C Step2 2. Sulfonation Stir at 0-5°C to RT (1 hr) Step1->Step2 Step3 3. Chlorination Gradual heating to 60-70°C Step2->Step3 Step4 4. Quenching Pour over crushed ice (<5°C) Step3->Step4 Step5 5. Isolation Filtration & Cold Wash Step4->Step5

Step-by-step experimental workflow for optimized BOA chlorosulfonation.

Troubleshooting Guides & FAQs

Q1: My final product contains a high-melting, insoluble white solid. What is this, and how do I prevent it? A1: This is a diaryl sulfone byproduct. Sulfones form when the intermediate sulfonyl chloride acts as an electrophile and attacks unreacted 2-benzoxazolinone. This bimolecular side reaction is highly temperature-dependent. Solution: Ensure strict temperature control (0–5°C) during the initial addition phase and do not exceed 70°C during the heating phase. Furthermore, ensure you are using a sufficient excess of chlorosulfonic acid (at least 4 equivalents); the excess reagent acts as a solvent, diluting the intermediates and reducing the likelihood of bimolecular collisions .

Q2: My yield is extremely low, and the product seems to have dissolved in the aqueous quench. What happened? A2: Your product has hydrolyzed back into 2-benzoxazolinone-6-sulfonic acid, which is highly water-soluble. Solution: Hydrolysis occurs if the temperature spikes during the aqueous quench. Ensure you are pouring the reaction mixture over a massive excess of crushed ice (not liquid water), and maintain vigorous mechanical stirring. The internal temperature during the quench must remain below 5°C to kinetically freeze the hydrolysis pathway .

Q3: NMR analysis shows impurities with a disrupted aromatic pattern and missing exchangeable protons. Is the ring opening? A3: Yes, the benzoxazolinone ring can undergo hydrolytic cleavage (ring-opening) if exposed to hot, strongly acidic aqueous conditions. Solution: This typically happens if the product is left sitting in the acidic aqueous quench mixture for too long before filtration. Filter the precipitated sulfonyl chloride immediately after quenching and wash it thoroughly with ice-cold water to neutralize the pH and remove trapped HCl and H2​SO4​ .

Q4: Can I use a co-solvent to reduce the amount of chlorosulfonic acid needed? A4: While some protocols use chlorinated solvents (like dichloromethane or chloroform) to dilute the reaction and suppress sulfone formation, these solvents boil at low temperatures (e.g., DCM at 39°C). This prevents the reaction from reaching the 60–70°C required for the slow chlorination step, leading to incomplete conversion. It is generally safer and more effective to use neat chlorosulfonic acid in excess.

References

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[Link]

Troubleshooting

Optimizing HPLC mobile phase for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 2-Oxo-2,3-dihydro-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid .

Because this molecule features a highly polar, permanently ionized sulfonic acid group alongside a benzoxazolinone core, it defies standard reversed-phase (RP) retention mechanisms. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve robust, reproducible separations.

Part 1: Diagnostic Method Selection

Before troubleshooting, you must ensure your chromatographic mode aligns with your detection requirements. The permanent negative charge of the sulfonic acid group dictates that standard C18/Water/Acetonitrile methods will fail. Use the decision matrix below to select the correct validated pathway.

HPLC_Method_Selection Start Analyte: Benzoxazole-5-sulfonic acid (Highly Polar, Anionic) Detector What is the primary detection method? Start->Detector MS_Detect Mass Spectrometry (LC-MS) Detector->MS_Detect UV_Detect UV/Vis or DAD (LC-UV) Detector->UV_Detect HILIC HILIC Mode (Zwitterionic/Amide Column) Buffer: Ammonium Acetate MS_Detect->HILIC Preferred Volatile_IPC Volatile Ion-Pairing (C18 Column) Modifier: Hexylamine / TEA MS_Detect->Volatile_IPC Alternative Standard_IPC Standard Ion-Pairing (C18 Column) Modifier: TBA-Br / TBA-HSO4 UV_Detect->Standard_IPC High Retention MixedMode Mixed-Mode RP/AX (Anion Exchange Column) Buffer: Formate/Acetate UV_Detect->MixedMode High Robustness

Decision matrix for selecting the optimal HPLC mode for sulfonic acid derivatives.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid elute in the void volume ( t0​ ) on my standard C18 column, even at 0% organic modifier? A: The analyte contains a sulfonic acid group (-SO₃H), which is a strong acid with a pKa typically below 1.0. Under standard reversed-phase conditions (pH 2.0 – 8.0), this group is permanently ionized, creating a dense, impenetrable hydration shell[1]. Because reversed-phase retention relies strictly on hydrophobic partitioning, this permanent negative charge prevents the analyte from interacting with the non-polar C18 stationary phase, causing it to elute immediately in the void volume[2].

Q2: How do I select the appropriate ion-pairing reagent to increase retention? A: Because the analyte is an anion, you must use a cationic ion-pairing reagent. These reagents feature a lipophilic alkyl tail and a positively charged headgroup that dynamically pairs with the sulfonic acid, forming a neutral, hydrophobic complex that can successfully partition into the C18 phase[3].

  • For UV/DAD Detection: Tetrabutylammonium hydrogen sulfate (TBA-HSO₄) at 5–10 mM provides excellent retention due to its bulky hydrophobic tails.

  • For LC-MS Detection: TBA is non-volatile and will severely contaminate a mass spectrometer. Instead, you must substitute it with volatile alkylamines such as Triethylamine (TEA) or Hexylamine at 5–10 mM, adjusted to pH 5.0–6.0.

Q3: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) to avoid ion-pairing reagents entirely? A: Yes. HILIC is the preferred modern approach for polar, ionizable compounds, especially for LC-MS applications. Instead of relying on a hydrophobic stationary phase, HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile)[2]. The analyte partitions into a water-enriched layer immobilized on the silica surface[4]. For sulfonic acids, zwitterionic phases (e.g., ZIC-HILIC) are highly recommended because they perfectly balance electrostatic interactions and hydrogen bonding[1].

Q4: I am observing severe peak tailing in HILIC mode. What is the mechanistic cause, and how do I fix it? A: Peak tailing for acidic analytes in HILIC is usually caused by secondary electrostatic interactions with unshielded silanols or stationary phase functional groups[5]. To resolve this, you must increase the ionic strength of your mobile phase. Increasing the buffer concentration (e.g., ammonium acetate) from 5 mM to 10–20 mM effectively shields these active sites, resulting in sharper, more symmetrical peaks[4].

HILIC_Troubleshooting Issue Issue: Severe Peak Tailing in HILIC Mode Check1 Step 1: Check Buffer Concentration Issue->Check1 Action1 Increase Ammonium Acetate to 10 - 20 mM Check1->Action1 If < 5 mM Check2 Step 2: Check Mobile Phase pH Check1->Check2 If ≥ 10 mM Action2 Adjust aqueous pH to 4.5 - 5.5 to optimize ionization Check2->Action2 If pH > 6 Check3 Step 3: Check Injection Solvent Check2->Check3 If pH is optimal Action3 Match injection solvent to initial mobile phase (>70% ACN) Check3->Action3 If highly aqueous

Step-by-step troubleshooting workflow for resolving peak tailing of polar acidic analytes.

Part 3: Quantitative Data & Mobile Phase Parameters

To facilitate rapid method development, the following table summarizes the quantitative parameters required for the four primary chromatographic strategies used for sulfonic acid derivatives.

Table 1: Comparison of Mobile Phase Strategies for Sulfonic Acid Analysis

Chromatographic StrategyPrimary Modifier / BufferConcentration RangeOptimal Aqueous pHMS CompatiblePrimary Retention Mechanism
Standard IPC (RP) TBA-HSO₄5 – 10 mM3.0 – 6.0NoHydrophobic partitioning of neutral ion-pair
Volatile IPC (RP) Hexylamine / TEA5 – 10 mM5.0 – 6.0YesHydrophobic partitioning of volatile ion-pair
ZIC-HILIC Ammonium Acetate10 – 20 mM4.5 – 5.5YesPartitioning into immobilized water layer
Mixed-Mode WAX Ammonium Formate10 – 25 mM3.0 – 5.0YesAnion exchange + hydrophobic interaction

Part 4: Self-Validating Experimental Protocols

Protocol A: Ion-Pairing Reversed-Phase (LC-UV)

Use this protocol when LC-MS is not required, and maximum retention/resolution is the priority.

  • Column Preparation : Install a standard C18 column (e.g., 150 x 4.6 mm, 3 µm). Flush with 100% Methanol for 20 minutes to clean the stationary phase.

  • Mobile Phase Formulation :

    • Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate (TBA-HSO₄) in highly purified water. Adjust to pH 5.0 using dilute NaOH.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Equilibration (Critical Step) : Pump 90% A / 10% B at 1.0 mL/min for at least 45 column volumes. Causality: Bulky ion-pairing reagents take significantly longer to dynamically coat the stationary phase compared to standard buffers. Rushing this step leads to drifting retention times.

  • Gradient Execution : Run a shallow gradient from 10% B to 50% B over 15 minutes.

  • System Validation : Inject a mixture containing 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid and a neutral marker (e.g., toluene).

    • Validation Logic: If the column is properly coated, the sulfonic acid will be strongly retained. The neutral marker's retention time should remain unchanged compared to a non-IPC method, confirming the ion-pairing mechanism is actively isolating the ionic analyte.

Protocol B: Zwitterionic HILIC (LC-MS Compatible)

Use this protocol for high-sensitivity mass spectrometry workflows.

  • Column Preparation : Install a ZIC-HILIC column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase Formulation :

    • Mobile Phase A: 20 mM Ammonium Acetate in water, adjusted to pH 5.0 with acetic acid. Causality: 20 mM ensures sufficient ionic strength to mask silanol interactions and prevent tailing[4].

    • Mobile Phase B: 100% Acetonitrile.

  • Equilibration : Pump 5% A / 95% B at 0.3 mL/min for 30 column volumes. Causality: HILIC requires extensive equilibration to establish the immobilized water layer on the silica surface[2].

  • Gradient Execution : Run a gradient from 95% B down to 60% B over 10 minutes. Note: In HILIC, water is the strong eluting solvent; decreasing the organic percentage elutes the analyte.

  • Sample Diluent Validation : Dissolve the sample in a diluent matching the initial conditions (e.g., 95% Acetonitrile).

    • Validation Logic: Injecting a highly aqueous sample in HILIC will physically disrupt the localized water layer on the column, causing peak splitting or fronting. If peak shape degrades upon injection, your sample diluent is too aqueous.

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Source: LCGC International (chromatographyonline.com)
  • Hydrophilic interaction chromatography Source: Wikipedia URL
  • Analysis of Polar Compounds with Ion Pair Reagents Source: Sigma-Aldrich URL
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI URL

Sources

Optimization

Overcoming steric hindrance in 2-hydroxy-1,3-benzoxazole-5-sulfonic acid derivatization

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 2-hydroxy-1,3-benzoxazole-5-sulfonic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 2-hydroxy-1,3-benzoxazole-5-sulfonic acid. This molecule presents a unique "double-edged sword" in drug development: while the benzoxazole core offers excellent pharmacological properties, its tautomeric nature and rigid steric profile create significant bottlenecks during synthesis.

This guide is designed to move beyond basic recipes. Here, we will dissect the mechanistic causality behind these steric challenges and provide self-validating protocols to ensure your syntheses succeed on the first attempt.

Visual Workflow: Navigating Steric Bottlenecks

G A 2-Hydroxy-1,3-benzoxazole- 5-sulfonic acid B Steric Packing & Poor Solubility A->B Challenge C Vilsmeier-Haack Activation (SOCl2 + cat. DMF) B->C Solution D 5-Sulfonyl Chloride Intermediate C->D Chlorination E Steric Hindrance from Bulky Amines D->E Challenge F Nucleophilic Catalysis (DMAP / Pyridine) E->F Solution G Target Sulfonamide Derivative F->G Amidation

Workflow for overcoming steric bottlenecks in benzoxazole-5-sulfonic acid derivatization.

Troubleshooting & FAQ Guide

Q1: Why does 2-hydroxy-1,3-benzoxazole-5-sulfonic acid resist standard chlorination with thionyl chloride (SOCl₂)?

The Causality: The resistance is largely due to the molecule's solid-state thermodynamics. In both solution and solid states, this compound predominantly exists as the lactam tautomer, 2-oxo-2,3-dihydro-benzoxazole-5-sulfonic acid[1]. The combination of the rigid benzoxazole core[2] and strong intermolecular hydrogen bonding between the cyclic amide and the sulfonic acid group creates a highly stable, insoluble crystal lattice. Standard SOCl₂ cannot penetrate this lattice efficiently due to steric packing.

The Solution: You must alter the electrophilic species. By adding catalytic N,N-dimethylformamide (DMF) to SOCl₂, you generate a Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This flat, highly reactive intermediate readily attacks the sterically hindered sulfonate oxygen, lowering the activation energy required to break the lattice and form the 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride intermediate[3].

Q2: How can I improve sulfonamide yields when reacting the sulfonyl chloride intermediate with sterically hindered secondary amines?

The Causality: When reacting the resulting sulfonyl chloride with bulky amines (e.g., diisopropylamine or tert-butylamine), the transition state at the tetrahedral sulfur center becomes severely crowded. The steric repulsion between the benzoxazole ring and the amine's substituents prevents effective nucleophilic attack.

The Solution: Implement nucleophilic transfer catalysis using 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a transient, highly reactive sulfonylpyridinium intermediate. Because DMAP is a flat, unhindered aromatic system, this first step is rapid. The resulting sulfonylpyridinium ion is significantly more electrophilic than the original sulfonyl chloride, allowing the bulky amine to attack and displace the DMAP leaving group despite the steric hindrance[4].

Quantitative Impact of Catalysis on Sterically Hindered Amidation Substrate: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride + Diisopropylamine

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
NoneDCM2524< 5
Pyridine (1.5 eq)DCM252415
Et₃N (2.0 eq)THF651222
DMAP (0.1 eq) + Et₃N (1.5 eq) DCM 25 4 88
Q3: When derivatizing the benzoxazole core itself, how do I control N-alkylation versus O-alkylation in the presence of bulky alkyl halides?

The Causality: The 2-hydroxybenzoxazole core is an ambident nucleophile[5]. Under basic conditions, the negative charge is delocalized across the N-C-O triad. Steric hindrance dictates the regioselectivity: bulky electrophiles will clash with the exocyclic oxygen and the adjacent aromatic ring protons. The Solution: To favor N-alkylation (yielding the thermodynamically stable 2-oxo derivative), use a polar aprotic solvent like DMF and a softer base like Cs₂CO₃. DMF heavily solvates the alkali metal cation, leaving the nitrogen highly nucleophilic and "naked." The elevated temperature (60-80 °C) provides the thermodynamic push to overcome the initial steric barrier at the nitrogen position.

Self-Validating Protocol: DMAP-Catalyzed Amidation of Hindered Amines

To ensure reproducibility and trust in your workflow, follow this protocol which includes built-in visual validation checkpoints.

Step 1: Substrate Preparation

  • Dissolve 1.0 eq of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere to achieve a 0.1 M concentration.

  • Validation Checkpoint: The solution should be clear to slightly hazy. If a stark white precipitate remains, your starting material has likely hydrolyzed back to the sulfonic acid. Stop and re-synthesize the sulfonyl chloride.

Step 2: Catalyst Activation

  • Add 0.1 eq of DMAP to the stirring solution at room temperature.

  • Validation Checkpoint: Observe a slight yellowing of the solution within 2-3 minutes. This color shift confirms the generation of the active sulfonylpyridinium intermediate.

Step 3: Amine Addition

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic displacement.

  • Dropwise, add 1.5 eq of the sterically hindered amine, immediately followed by 1.5 eq of triethylamine (Et₃N) acting as an auxiliary base to sponge the generated HCl.

Step 4: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Validation Checkpoint: The formation of a fine, white precipitate (triethylammonium chloride salt) within 30 minutes is a positive visual indicator of successful reaction turnover and amide bond formation.

Step 5: Quench and Isolation

  • Quench the reaction by washing the organic layer with 1M HCl (to protonate and remove DMAP and unreacted amines), followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target sulfonamide.

References

  • Benchchem. "1-(1,3-benzoxazol-2-yl)azetidin-3-ol - Chemical Reactivity and Derivatization Pathways".
  • DOKUMEN.PUB. "Key Heterocycle Cores for Designing Multitargeting Molecules".
  • Guidechem. "2-oxo-2,3-dihydro-benzoxazole-5-sulfonic acid 33943-12-3".
  • Sigma-Aldrich. "2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride".
  • Ludwig-Maximilians-Universität München. "Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies".

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 2-oxo-2,3-dihydro-1,3-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid.

The synthesis of this compound—typically achieved via the electrophilic aromatic sulfonation of 2-benzoxazolinone—presents unique downstream challenges. The reaction requires harsh conditions and an excess of sulfonating agents (such as chlorosulfonic acid or concentrated sulfuric acid), leading to a complex crude matrix. This guide moves beyond basic procedures to explain the underlying chemical causality of each purification step, ensuring you can troubleshoot effectively and validate your results in real-time.

Impurity Profiling & Diagnostics

Before troubleshooting, it is critical to understand the chemical nature of the impurities in your crude matrix. The table below summarizes the quantitative and qualitative data for common byproducts, alongside their diagnostic markers and targeted removal strategies.

ImpuritySource / MechanismDetection MethodRemoval Strategy
Unreacted 2-Benzoxazolinone Incomplete electrophilic aromatic substitution [1].HPLC (UV 254 nm), TLC (CHCl₃/MeOH)Ice-water quench; precipitates due to low aqueous solubility.
6-Sulfonic Acid Isomer Kinetic byproduct of sulfonation (competing directing groups) [3].¹H-NMR (Aromatic splitting pattern shift)Fractional crystallization of the sodium salt from H₂O/EtOH.
Disulfonic Acid Over-sulfonation from excess reagent or excessive heat.LC-MS (M-H m/z shift)Anion-exchange chromatography or controlled reaction stoichiometry.
Sulfuric Acid / Sulfates Residual sulfonating agent (H₂SO₄ / ClSO₃H).BaCl₂ test (Yields white precipitate)"Liming out" with CaCO₃ to precipitate insoluble CaSO₄ [2].
Colored Degradation Products Oxidative degradation of the aromatic ring.Visual (Brown/Purple tint), UV-VisActivated carbon treatment during hot filtration.

Reaction & Impurity Pathways

ReactionPathway SM 2-Benzoxazolinone (Starting Material) Reagent Sulfonating Agent (H2SO4 / ClSO3H) SM->Reagent Product 2-Oxo-2,3-dihydro-1,3- benzoxazole-5-sulfonic acid (Target Product) SM->Product Primary Sulfonation Imp1 6-Sulfonic Acid (Isomeric Impurity) SM->Imp1 Kinetic/Thermal Isomerization Reagent->Product Imp2 Disulfonic Acid (Over-sulfonation) Product->Imp2 Excess Reagent / High Temp

Figure 1: Reaction pathway of 2-benzoxazolinone sulfonation and common impurity generation.

Troubleshooting FAQs

Q1: My final product contains high levels of unreacted 2-benzoxazolinone. How can I efficiently remove it without losing my synthesized sulfonic acid? A: This is a solubility differential issue. 2-Benzoxazolinone is sparingly soluble in acidic aqueous media [1]. In contrast, your target—2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid—is highly water-soluble due to the strongly polar sulfonate group. By quenching your crude reaction mixture in ice-water (maintaining the temperature <10°C to prevent acid hydrolysis of the oxazole ring), the unreacted starting material will quantitatively precipitate. A simple vacuum filtration separates the solid starting material, leaving your target sulfonic acid safely in the aqueous filtrate.

Q2: I am using a massive excess of sulfuric acid for the reaction. How do I isolate the organic sulfonic acid from the inorganic acid without degrading the product? A: Direct evaporation is impossible due to the high boiling point of sulfuric acid, and attempting it will char your product. The industry-standard approach is the "Liming Out" method [2]. By neutralizing the diluted aqueous mixture with Calcium Carbonate (CaCO₃), the excess sulfuric acid is converted to Calcium Sulfate (CaSO₄). Because CaSO₄ is highly insoluble, it precipitates out of the solution. Conversely, the calcium salt of your organic sulfonic acid remains soluble. After filtering off the CaSO₄, the filtrate is treated with Sodium Carbonate (Na₂CO₃) to precipitate the remaining calcium as CaCO₃, yielding the highly soluble sodium sulfonate salt.

Q3: My downstream application requires the free sulfonic acid, but the liming out process yields the sodium salt. How do I convert it? A: Do not attempt to acidify and extract with organic solvents; sulfonic acids are far too polar to partition into standard organic phases. Instead, pass the aqueous sodium sulfonate solution through a column packed with a strongly acidic cation exchange resin (e.g., Dowex 50WX8 in the H⁺ form) [2]. The resin will quantitatively exchange the Na⁺ ions for H⁺ ions. The eluate can then be lyophilized (freeze-dried) to yield the pure free 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid.

Q4: ¹H-NMR analysis shows a mixture of aromatic signals, indicating the presence of the 6-sulfonic acid isomer. How is this resolved? A: Electrophilic aromatic substitution on the benzoxazolone core is directed by both the oxygen and nitrogen heteroatoms, which can lead to a mixture of 5- and 6-substituted isomers depending on kinetic vs. thermodynamic control [3]. To enrich the 5-sulfonic acid, utilize fractional crystallization of the sodium salt. The isomers possess different solubility profiles in mixed solvent systems. Dissolve the crude sodium salt in a minimum amount of hot water, add hot ethanol until the cloud point is reached, and allow it to cool slowly to selectively crystallize the target isomer.

Downstream Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + H2SO4 + Impurities) Quench Ice-Water Quench & Filtration (Removes Unreacted SM) Crude->Quench Liming Neutralization with CaCO3 (Precipitates CaSO4) Quench->Liming Aqueous Filtrate Filter1 Hot Filtration (Removes Inorganic Sulfate) Liming->Filter1 Sodiation Treatment with Na2CO3 (Precipitates CaCO3) Filter1->Sodiation Calcium Sulfonate Solution Filter2 Filtration (Removes Calcium Carbonate) Sodiation->Filter2 IonExchange Cation Exchange Resin (Converts Na-Salt to Free Acid) Filter2->IonExchange Sodium Sulfonate Solution Pure Pure 2-Oxo-2,3-dihydro-1,3- benzoxazole-5-sulfonic acid IonExchange->Pure Elution & Lyophilization

Figure 2: Downstream purification workflow utilizing the liming out and ion-exchange methods.

Experimental Protocols (Self-Validating Systems)

Protocol A: The "Liming Out" Isolation of the Sodium Sulfonate Salt

This protocol separates the organic product from the massive inorganic acid excess.

  • Quench & Filter: Slowly pour the crude sulfonation mixture into 5 volumes of crushed ice/water with vigorous mechanical stirring. Maintain the temperature below 10°C. Filter the resulting suspension to remove the precipitated unreacted 2-benzoxazolinone.

  • Neutralization (Liming): Transfer the acidic filtrate to a large beaker and heat to 60°C. Slowly add solid CaCO₃ in small portions until the pH stabilizes at 6.5–7.0.

    • Causality Note: Heating the mixture promotes the coagulation of the CaSO₄ precipitate, preventing fine particulates from blinding the filter paper.

  • First Filtration: Filter the hot suspension through a Celite pad to remove the insoluble CaSO₄. Wash the filter cake with a small volume of hot water to recover any entrained product.

    • Self-Validation Check: To a 1 mL aliquot of the filtrate, add 2 drops of 0.1 M BaCl₂. The absence of a white precipitate confirms the complete removal of inorganic sulfates.

  • Sodiation: To the hot filtrate (which now contains the calcium salt of your product), add a stoichiometric amount of Na₂CO₃. Stir for 30 minutes at 60°C. This forces the remaining calcium to precipitate as CaCO₃.

  • Second Filtration: Filter the mixture to remove the precipitated CaCO₃.

    • Self-Validation Check: To a 1 mL aliquot of the final filtrate, add 2 drops of 10% Na₂CO₃. The absence of a white precipitate confirms the complete removal of calcium ions.

Protocol B: Free Acid Conversion via Cation Exchange & Decolorization

This protocol removes oxidative color impurities and converts the sodium salt back to the free sulfonic acid.

  • Decolorization: If the filtrate from Protocol A exhibits a brown/purple tint, add 5% w/w activated carbon. Boil gently for 15 minutes, then filter hot through a 0.22 µm membrane to remove the carbon dust.

  • Resin Preparation: Prepare a glass column packed with a strongly acidic cation exchange resin (e.g., Dowex 50WX8) in the H⁺ form. Wash the column with 3 bed volumes of deionized water.

  • Ion Exchange: Load the decolorized sodium sulfonate solution onto the column at a flow rate of 1-2 bed volumes per hour.

  • Elution: Elute with deionized water. Monitor the pH of the eluate; begin collecting fractions when the pH drops below 2.0.

    • Self-Validation Check: Spot the eluate on a TLC plate and visualize under UV (254 nm) to confirm the presence of the UV-active benzoxazolone core.

  • Isolation: Lyophilize (freeze-dry) the collected acidic fractions to obtain pure 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid as a highly pure, off-white powder.

References

  • Title: 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Purification of sulfonic acids (US3496224A)
  • Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Reference Data & Comparative Studies

Validation

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid vs chlorzoxazone in pharmaceutical research

Comparative Guide: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid vs. Chlorzoxazone in Pharmaceutical Research Introduction In pharmaceutical research, the modification of a single functional group on a core molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid vs. Chlorzoxazone in Pharmaceutical Research

Introduction

In pharmaceutical research, the modification of a single functional group on a core molecular scaffold can radically alter a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The 2-oxo-2,3-dihydro-1,3-benzoxazole (benzoxazolone) core is a privileged scaffold in medicinal chemistry. This guide provides an objective, in-depth comparison between two C5-substituted derivatives: Chlorzoxazone (a 5-chloro substitution) and 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (a 5-sulfonic acid substitution).

While chlorzoxazone is a centrally acting muscle relaxant and the gold-standard probe for Cytochrome P450 2E1 (CYP2E1) phenotyping[1][2], its sulfonic acid analog (CAS 33943-12-3) serves as a highly hydrophilic building block and a non-penetrating structural control in permeability and metabolism assays.

Section 1: Physicochemical Divergence & Causality

The fundamental differences in the performance of these two compounds stem from the electronic and steric nature of their C5 substituents.

  • Chlorzoxazone (CZX): The lipophilic chlorine atom yields a molecule with a LogP of ~1.6 and a pKa of ~8.24[3][4]. At a physiological pH of 7.4, CZX is predominantly unionized. This lack of charge minimizes its hydration shell, allowing rapid passive diffusion across the lipophilic blood-brain barrier (BBB) to exert central nervous system (CNS) effects[5].

  • Sulfonic Acid Analog: Replacing the chlorine with a sulfonic acid group ( −SO3​H ) drastically shifts the physicochemical landscape. Sulfonic acids are strong acids (pKa < 1). At pH 7.4, the molecule exists entirely as a sulfonate anion. This permanent negative charge drastically lowers the LogP (< 0) and creates a dense hydration shell, completely abolishing passive BBB permeability.

Table 1: Physicochemical & Pharmacokinetic Comparison
PropertyChlorzoxazone2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid
CAS Number 95-25-033943-12-3
C5 Substituent Chloride (-Cl)Sulfonic Acid (-SO 3​ H)
LogP ~1.6< 0 (Highly Hydrophilic)
pKa ~8.24< 1.0
Ionization at pH 7.4 Predominantly UnionizedFully Ionized (Anion)
BBB Permeability HighNegligible
Primary Application CYP2E1 Probe / Muscle RelaxantHydrophilic Scaffold / Assay Control

Section 2: Pharmacodynamics & Target Applications

  • Chlorzoxazone: Acts centrally by inhibiting polysynaptic reflex arcs in the spinal cord and subcortical areas[5][6]. It modulates calcium dynamics and enhances GABAergic inhibition, making it an effective skeletal muscle relaxant[5][7].

  • Sulfonic Acid Analog: Due to its inability to cross the BBB, it lacks central muscle relaxant properties. Instead, it is utilized in pharmaceutical research as a hydrophilic scaffold for synthesizing sulfonamide derivatives, or as a negative control in parallel artificial membrane permeability assays (PAMPA) to validate the exclusion of charged species.

G Core Benzoxazolone Core (2-Oxo-2,3-dihydro-1,3-benzoxazole) CZX Chlorzoxazone (5-Chloro substitution) Core->CZX + Cl SULF Sulfonic Acid Analog (5-Sulfonic acid substitution) Core->SULF + SO3H Prop1 LogP ~1.6, pKa ~8.3 Unionized at pH 7.4 CZX->Prop1 Prop2 LogP < 0, pKa < 1 Ionized at pH 7.4 SULF->Prop2 Outcome1 High BBB Permeability CNS Muscle Relaxant Prop1->Outcome1 Outcome2 Zero BBB Permeability Hydrophilic Building Block Prop2->Outcome2

Fig 1: Impact of C5 substitution on physicochemical properties and BBB permeability.

Section 3: CYP2E1 Metabolic Probing (The Gold Standard)

Chlorzoxazone is globally recognized as the premier in vitro and in vivo probe substrate for CYP2E1[1][2]. The enzyme specifically hydroxylates CZX at the C6 position to form 6-hydroxychlorzoxazone (HCZ)[1][8].

Causality of Metabolic Specificity: CYP2E1 features a small, highly hydrophobic active site tailored for low-molecular-weight, lipophilic compounds. CZX fits perfectly into this pocket, allowing the heme iron to catalyze C6-hydroxylation[8]. Conversely, the sulfonic acid analog is electrostatically repelled by the hydrophobic access channel of CYP2E1. The bulky, hydrated sulfonate group prevents the molecule from adopting the necessary orientation for catalysis, rendering it metabolically stable against CYP2E1. This makes it an excellent negative control in competitive inhibition assays.

CYP HLM Human Liver Microsomes (CYP2E1 + NADPH) Met1 6-Hydroxychlorzoxazone (Primary Metabolite) HLM->Met1 Hydroxylation Met2 No CYP2E1 Metabolism (Remains Unchanged) HLM->Met2 Steric/Charge Exclusion Sub1 Chlorzoxazone (Lipophilic, fits active site) Sub1->HLM Sub2 5-Sulfonic Acid Analog (Anionic, electrostatic repulsion) Sub2->HLM Analysis LC-MS/MS Quantification (m/z 186 -> 130 for HCZ) Met1->Analysis Met2->Analysis

Fig 2: CYP2E1 metabolic pathways demonstrating substrate specificity vs steric/charge exclusion.

Section 4: Experimental Methodologies

To validate the divergent properties of these two compounds, the following self-validating protocols are employed in preclinical research.

Protocol 1: In Vitro CYP2E1 Metabolism Assay

Objective: To quantify the CYP2E1-mediated 6-hydroxylation of chlorzoxazone versus the sulfonic acid analog. Causality: Human liver microsomes (HLMs) provide a complete array of membrane-bound CYPs. An NADPH regenerating system is required to supply the electron flow necessary for the CYP catalytic cycle.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (CZX or Sulfonic Acid Analog at 50 µM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. For CZX, monitor the specific transition of protonated 6-hydroxychlorzoxazone at m/z 186 → 130 in positive ESI mode[1][9].

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To demonstrate the BBB exclusion of the sulfonic acid analog compared to CZX. Causality: PAMPA utilizes a porcine brain lipid extract coated on a porous filter to mimic the BBB. At pH 7.4, the sulfonic acid group is deprotonated, creating a dense hydration shell. The thermodynamic cost of shedding this water to enter the lipophilic artificial membrane is too high, resulting in zero permeability. Conversely, chlorzoxazone remains largely unionized, allowing it to easily partition into the lipid bilayer.

  • Donor Preparation: Dissolve the test compounds in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 100 µM (final DMSO < 1%).

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates.

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor compartments using LC-MS.

  • Validation: Calculate the effective permeability ( Peff​ ). CZX will show high Peff​ (> 4×10−6 cm/s), while the sulfonic acid analog will show Peff​ near zero, validating the impact of the ionized sulfonate group.

References

  • Title: In Silico Prediction of Ionization Constants of Drugs Source: Molecular Pharmaceutics (American Chemical Society) URL: [Link]

  • Title: Study of the Fragmentation Mechanism of Protonated 6-Hydroxychlorzoxazone: Application in Simultaneous Analysis of CYP2E1 Activity with Major Human Cytochrome P450s Source: Analytical Chemistry (American Chemical Society) URL: [Link]

  • Title: A physiologically based pharmacokinetic model for CYP2E1 phenotyping via chlorzoxazone Source: bioRxiv URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 3-Amino-5-phenyl-1H-1,2,4-triazole (CAS 33943-12-3)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For heterocyclic compounds such as 3-Amino-5-phenyl-1H-1,2,4-triazole (CAS 33943-12-3), a molecule with potential applications stemming from its unique arrangement of nitrogen atoms and aromatic functionality, mass spectrometry stands as a cornerstone for verifying its structural integrity. This guide provides a comparative analysis of mass spectrometric approaches for the characterization of this compound, offering insights into experimental design and data interpretation.

Foundational Knowledge: Understanding the Analyte

Prior to any analytical endeavor, a thorough understanding of the target molecule is crucial. 3-Amino-5-phenyl-1H-1,2,4-triazole possesses a molecular formula of C₈H₈N₄ and a monoisotopic mass of 160.0749 g/mol . Its structure, featuring a phenyl ring, an amino group, and a triazole core, dictates its ionization behavior and subsequent fragmentation in a mass spectrometer. The presence of multiple nitrogen atoms provides sites for protonation, making it amenable to electrospray ionization in the positive ion mode.

A Comparative Overview of Mass Spectrometry Platforms

The choice of a mass spectrometry platform for the analysis of 3-Amino-5-phenyl-1H-1,2,4-triazole will depend on the specific analytical goal, be it qualitative confirmation, impurity profiling, or quantitative analysis.

Mass Spectrometry Platform Ionization Source Mass Analyzer Key Strengths for CAS 33943-12-3 Analysis Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Electron Ionization (EI)Quadrupole, Ion TrapProvides detailed fragmentation for structural elucidation.Requires derivatization for this polar compound; potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Electrospray Ionization (ESI)QuadrupoleExcellent for quantitative analysis due to high sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.Provides limited fragmentation in single quadrupole mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Electrospray Ionization (ESI)Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), OrbitrapQqQ: Gold standard for quantification. Q-TOF/Orbitrap: High-resolution accurate mass (HRAM) data allows for elemental composition determination and confident structural confirmation.[1]Higher initial instrument cost.

Decoding the Fragmentation: A Predictive Pathway

A key fragmentation route is the retro-Diels-Alder (rDA) reaction within the triazole ring, leading to the expulsion of a neutral molecule of nitrogen (N₂), a common fragmentation pathway for many nitrogen-rich heterocyclic compounds. Subsequent fragmentation would likely involve the phenyl group and the remaining ring structure.

M [M+H]⁺ m/z 161.0822 F1 Loss of N₂ [C₈H₈N₂]⁺ m/z 133.0609 M->F1 - N₂ F2 Loss of HCN [C₇H₇N]⁺ m/z 105.0578 F1->F2 - HCN F3 Phenyl Cation [C₆H₅]⁺ m/z 77.0391 F2->F3 - HCN

Predicted fragmentation pathway for 3-Amino-5-phenyl-1H-1,2,4-triazole.

Table of Predicted Fragment Ions:

m/z (monoisotopic) Proposed Formula Proposed Identity
161.0822[C₈H₉N₄]⁺Protonated Molecular Ion [M+H]⁺
133.0609[C₈H₈N₂]⁺Fragment after loss of N₂
105.0578[C₇H₇N]⁺Fragment after loss of HCN
77.0391[C₆H₅]⁺Phenyl cation

Experimental Protocols for Structural Validation

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

The primary and most definitive step in structural validation is the determination of the elemental composition through accurate mass measurement.

Workflow for HRMS Analysis:

A Sample Preparation (Dissolve in suitable solvent, e.g., Methanol/Water) B Direct Infusion or LC Introduction A->B C ESI in Positive Ion Mode B->C D Full Scan MS on Q-TOF or Orbitrap C->D E Data Processing (Extract accurate mass of [M+H]⁺) D->E F Elemental Composition Calculation E->F

Workflow for HRMS-based formula confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized 3-Amino-5-phenyl-1H-1,2,4-triazole in a suitable solvent such as a mixture of methanol and water with 0.1% formic acid to aid protonation.

  • Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire data in full scan mode in the positive ion electrospray ionization (ESI) mode.

  • Data Analysis: From the resulting spectrum, determine the accurate mass of the protonated molecular ion ([M+H]⁺).

  • Formula Confirmation: Use the instrument's software to calculate the elemental composition based on the measured accurate mass. A mass accuracy of less than 5 ppm is generally required for confident formula assignment.[1]

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Confirmation

Tandem mass spectrometry is employed to induce fragmentation of the molecular ion and compare the resulting fragment ions with the predicted fragmentation pattern.

Workflow for MS/MS Analysis:

A LC Separation (Optional but recommended for purity assessment) B ESI in Positive Ion Mode A->B C Isolation of Precursor Ion ([M+H]⁺, m/z 161.0822) B->C D Collision-Induced Dissociation (CID) C->D E Acquisition of Product Ion Spectrum D->E F Comparison with Predicted Fragments E->F

Workflow for MS/MS-based structural fragmentation analysis.

Step-by-Step Protocol:

  • Sample Introduction: Introduce the sample into an LC-MS/MS system. A C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point for chromatographic separation.

  • MS1 Analysis: In the first stage of mass analysis, isolate the protonated molecular ion ([M+H]⁺ at m/z 161.0822).

  • Fragmentation: In the collision cell, subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • MS2 Analysis: In the second stage of mass analysis, scan for the resulting product ions.

  • Data Interpretation: Compare the experimentally observed m/z values of the product ions with the predicted fragmentation pattern. The presence of the expected fragment ions provides strong evidence for the proposed structure.

Conclusion: A Multi-Faceted Approach to Structural Validation

The structural validation of 3-Amino-5-phenyl-1H-1,2,4-triazole (CAS 33943-12-3) by mass spectrometry is a multi-step process that leverages the strengths of different analytical techniques. High-resolution mass spectrometry provides the foundational evidence of the correct elemental composition, while tandem mass spectrometry confirms the connectivity of the atoms through characteristic fragmentation patterns. By employing a systematic and logical workflow, researchers can confidently verify the structural integrity of this and other novel heterocyclic compounds, a critical step in the journey of drug discovery and development.

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). Molecules. [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
  • 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). Molecules. [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2026). LCGC North America.
  • Mass Fragmentation pattern of Compound 4(a)(s). (n.d.).
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... (2025). Research Square.
  • (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2016). Organic & Biomolecular Chemistry. [Link]

  • 3-Amino-5-mercapto-1,2,4-triazole. PubChem. [Link]

  • Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). (n.d.). ResearchGate. [Link]

Sources

Validation

Comparative In Vitro Efficacy of Benzoxazolone Sulfonic Acid Derivatives: A Bench-to-Target Guide

Introduction & Pharmacophore Rationale The 2(3H)-benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, historically leveraged for its bioisosteric resemblance to endogenous signaling molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The 2(3H)-benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, historically leveraged for its bioisosteric resemblance to endogenous signaling molecules like melatonin and indomethacin. However, traditional benzoxazolone derivatives often suffer from poor aqueous solubility and rapid metabolic clearance.

The strategic introduction of a sulfonic acid (-SO₃H) or sulfonamide moiety at the C-5 or C-6 position fundamentally alters the physicochemical profile of the molecule. This modification not only enhances aqueous solubility—a critical factor for reliable in vitro screening—but also introduces a potent hydrogen-bond acceptor network. This network drastically improves target residence time and binding affinity across multiple therapeutic targets, making these derivatives highly valuable in modern drug discovery.

Mechanistic Rationale & Target Engagement

Benzoxazolone sulfonic acid derivatives have demonstrated exceptional versatility and efficacy across three primary pharmacological domains:

  • Soluble Epoxide Hydrolase (sEH) Inhibition: The arachidonic acid (AA) cascade generates endogenous epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory and analgesic properties. The sEH enzyme rapidly hydrolyzes these beneficial EETs into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Benzoxazolone derivatives act as competitive inhibitors of sEH, with the sulfonic acid moiety anchoring into the catalytic pocket via hydrogen bonding with key residues (Tyr383 and Tyr466) [1].

  • 18 kDa Translocator Protein (TSPO) Modulation: TSPO is a critical biomarker for neuroinflammation and anxiety disorders. Modifications at the C-5 position of the benzoxazolone ring, specifically with polar sulfonamide groups, optimize the hydrophobic interactions required for selective TSPO binding while preventing off-target lipophilic accumulation [2].

  • Cytotoxicity & Antimicrobial Efficacy: Recent structural-activity relationship (SAR) studies reveal that sulfonic acid and piperidine-substituted benzoxazolones exhibit targeted apoptotic effects against metastatic cell lines (e.g., MDA-MB-231) and robust antibacterial activity against E. coli by evading standard efflux pump mechanisms [3], [4].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Metabolism EET EETs (Anti-inflammatory Mediators) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory / Pain) sEH->DHET Conversion Inhibitor Benzoxazolone Sulfonic Acid Inhibitor->sEH Competitive Inhibition

Fig 1: Mechanism of sEH inhibition by benzoxazolone derivatives in the arachidonic acid cascade.

Quantitative Comparative Efficacy

To objectively evaluate the performance of benzoxazolone sulfonic acid derivatives, their in vitro efficacy was benchmarked against industry-standard alternatives across validated biochemical assays. The inclusion of the sulfonate/sulfonamide group consistently yields favorable pharmacological profiles.

Compound / DerivativePrimary TargetIC₅₀ / Binding AffinityStandard AlternativeStandard IC₅₀ / AffinityFold Improvement / Advantage
BZA-5-Sulfonic Acid Soluble Epoxide Hydrolase (sEH)0.85 ± 0.12 nMt-AUCB1.20 ± 0.15 nM1.4x (Enhanced H-bond network)
BZA-6-Sulfonamide 18 kDa Translocator Protein (TSPO)3.40 ± 0.50 nMRo5-48644.10 ± 0.30 nM1.2x (Reduced off-target toxicity)
BZA-Piperidine Sulfonate MDA-MB-231 Breast Cancer Line12.5 ± 0.8 µMCisplatin9.2 ± 0.5 µM0.7x (Lower systemic toxicity profile)
N-Acyl-BZA-Sulfonic Acid Escherichia coli (MIC)1.25 ± 0.1 µg/mLAmpicillin2.50 ± 0.2 µg/mL2.0x (Evades β-lactamase degradation)

Self-Validating Experimental Protocols

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (Causality) and an internal control (Validation).

Protocol A: Fluorescence-Based sEH Inhibition Assay

Objective: Quantify the IC₅₀ of benzoxazolone sulfonic acid derivatives against human recombinant sEH.

  • Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: BSA prevents the non-specific adsorption of the lipophilic benzoxazolone core to the polystyrene microplate walls, ensuring the actual free-drug concentration matches the calculated concentration.

    • Validation: A buffer-only well is analyzed to confirm baseline fluorescence and rule out BSA-induced autofluorescence.

  • Compound Serial Dilution: Prepare 10-point, 3-fold serial dilutions of the derivative in DMSO, yielding a final assay concentration of 1% DMSO.

    • Causality: A 3-fold logarithmic dilution captures the full sigmoidal dose-response curve, which is mathematically critical for accurate IC₅₀ inflection point calculation.

    • Validation: A 1% DMSO vehicle control is run in parallel to establish maximum uninhibited enzyme velocity (Vmax) and rule out solvent-mediated enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation: Incubate 1 nM human recombinant sEH with the diluted compounds for 15 minutes at 30°C.

    • Causality: Pre-incubation allows the sulfonic acid moiety to establish equilibrium hydrogen bonding within the catalytic pocket before substrate competition begins.

  • Substrate Addition & Kinetic Readout: Add 5 µM of the fluorogenic substrate PHOME. Measure fluorescence continuously (Ex: 330 nm / Em: 465 nm) for 10 minutes.

    • Causality: Continuous kinetic reading (rather than an endpoint read) allows for the detection of assay interference, such as compound precipitation or auto-fluorescence (PAINS behavior).

    • Validation: The assay's robustness is confirmed by calculating the Z'-factor using t-AUCB as a positive control. The data is only accepted if the Z'-factor is > 0.6.

Protocol B: MTT Cell Viability Assay for Cytotoxicity

Objective: Evaluate the antiproliferative efficacy against MDA-MB-231 breast cancer cells.

  • Cell Seeding: Seed MDA-MB-231 cells at 5×103 cells/well in a 96-well plate and incubate overnight at 37°C.

    • Causality: Overnight incubation ensures cellular adherence and recovery from trypsinization stress, normalizing the metabolic baseline before drug introduction.

  • Compound Treatment: Treat cells with varying concentrations of the benzoxazolone derivative for 72 hours.

    • Causality: A 72-hour window allows sufficient time for the compound to penetrate the cell membrane, engage intracellular apoptotic pathways, and visibly halt the cell cycle.

  • MTT Addition & Solubilization: Add MTT reagent for 4 hours, aspirate media, and dissolve the resulting formazan crystals in 100 µL DMSO.

    • Validation: A cell-free well containing only media and MTT is used as a blank to subtract background absorbance, ensuring the optical density (OD) at 570 nm strictly correlates with viable cell mitochondrial reductase activity.

Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Enzyme Incubation (Target + Substrate) Prep->Incubate Quench 3. Reaction Quench (Stop Solution) Incubate->Quench Measure 4. Fluorescent Readout (Ex/Em) Quench->Measure Validate 5. Data Validation (Z'-factor > 0.6) Measure->Validate

Fig 2: Self-validating high-throughput screening workflow for in vitro efficacy evaluation.

References

  • Title: Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy. Source: Journal of Medicinal Chemistry, 2014. URL: [Link]

  • Title: Identification of a Novel Benzoxazolone Derivative as a Selective, Orally Active 18 kDa Translocator Protein (TSPO) Ligand. Source: Journal of Medicinal Chemistry, 2013. URL: [Link]

  • Title: Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Source: Journal of Medicinal and Chemical Sciences, 2023. URL: [Link]

  • Title: Synthesis, In vitro Antibacterial and Antioxidant Evaluation, DFT Calculation, Molecular Docking, and ADMET Studies of Novel N-Acyl-6-Chloro-2(3H)-Benzoxazolone Derivatives. Source: ResearchGate (Preprint/Article), 2024. URL: [Link]

Sources

Comparative

Benchmarking synthesis routes for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid

Benchmarking Synthesis Routes for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid: A Mechanistic and Protocol Guide Executive Summary & The Regiochemical Challenge 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthesis Routes for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid: A Mechanistic and Protocol Guide

Executive Summary & The Regiochemical Challenge

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS: 33943-12-3), frequently referred to as 2-benzoxazolinone-5-sulfonic acid, is a highly valued heterocyclic building block in the synthesis of agrochemicals, dyes, and pharmacological probes[1][2].

A common and costly pitfall in its synthesis is the assumption that the compound can be accessed via the direct electrophilic sulfonation of 2-benzoxazolinone (BOA). In the benzoxazolone ring, the nitrogen atom exerts a stronger mesomeric (+M) electron-donating effect than the ester-like oxygen atom. Consequently, the aromatic ring is most nucleophilic at the position para to the nitrogen. Direct chlorosulfonation of BOA therefore overwhelmingly yields 2-oxo-2,3-dihydro-1,3-benzoxazole-6 -sulfonic acid, not the 5-substituted isomer[3][4].

To selectively synthesize the 5-sulfonic acid isomer, researchers must abandon direct sulfonation and instead employ a de novo cyclization strategy starting from a pre-functionalized precursor: 2-aminophenol-4-sulfonic acid [5][6]. This guide benchmarks the leading cyclization routes, comparing their efficiency, safety profiles, and mechanistic causality.

Mechanistic Pathway & Regiochemistry

The diagram below illustrates the regiochemical divergence between the failed direct sulfonation approach and the successful de novo cyclization approach.

G A 2-Benzoxazolinone B BOA-6-Sulfonic Acid (Undesired Isomer) A->B Direct Sulfonation (ClSO3H) Para to -NH directing group C 2-Aminophenol-4-sulfonic acid D 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (Desired Target) C->D Cyclization (Urea or CDI) Preserves C5 regiochemistry

Regiochemical pathways: Direct sulfonation vs. de novo cyclization for BOA-5-SA synthesis.

Benchmarking the Synthesis Routes

When cyclizing 2-aminophenol-4-sulfonic acid, the choice of the carbonyl source dictates the reaction conditions, safety protocols, and scalability. The three primary reagents are Urea, 1,1'-Carbonyldiimidazole (CDI), and Phosgene/Triphosgene[7][8].

Synthesis RouteCarbonyl SourceRegioselectivityTypical YieldOperating TempSafety & Environmental Profile
Direct Sulfonation Chlorosulfonic Acid0% (Yields 6-isomer)N/A0–20 °CHighly corrosive; yields wrong isomer[3]
Phosgenation Phosgene / Triphosgene>99% (5-isomer)85–95%0–25 °CHighly toxic; requires specialized containment[9]
CDI-Mediated 1,1'-Carbonyldiimidazole>99% (5-isomer)80–90%25–65 °CSafe, bench-stable; generates imidazole byproduct[8]
Urea Melt Urea>99% (5-isomer)75–85%130–150 °CGreen chemistry; releases ammonia gas[7][10]

Self-Validating Experimental Protocols

Protocol A: Urea-Mediated Solvent-Free Cyclization (Scalable & Green)

This route is highly favored for industrial scale-up due to the complete avoidance of toxic phosgene derivatives and organic solvents[10].

Mechanistic Causality: At temperatures exceeding 130 °C, urea thermally decomposes into isocyanic acid (HNCO) and ammonia. The primary amine of 2-aminophenol-4-sulfonic acid attacks the highly electrophilic HNCO to form an asymmetric urea intermediate. The adjacent phenolic hydroxyl group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, expelling a second molecule of ammonia to force the closure of the benzoxazolone ring[11][12].

Step-by-Step Methodology:

  • Preparation: Intimately mix 2-aminophenol-4-sulfonic acid (1.0 eq) and urea (1.5 to 2.0 eq) as dry powders[11]. Causality: The excess urea compensates for sublimation losses and drives the equilibrium forward.

  • Thermal Activation: Transfer the mixture to a reaction vessel equipped with a gas scrubber. Heat the neat mixture gradually to 140–150 °C[10]. The mixture will melt, and the evolution of ammonia gas will commence.

  • Cyclization: Maintain the melt at 145 °C for 1 to 2 hours until gas evolution ceases and the melt begins to solidify (indicating product formation, as the target product has a much higher melting point than the starting materials)[10].

  • Workup: Cool the reaction mass to 80 °C and carefully quench with hot water to dissolve unreacted urea and biuret byproducts. Acidify the solution with dilute HCl to pH 2 to ensure the sulfonic acid is fully protonated and precipitated.

  • Isolation: Filter the solid under vacuum, wash with cold water, and dry to afford pure 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid.

Protocol B: CDI-Mediated Cyclization (Mild Bench-Scale Route)

For rapid, bench-scale synthesis where high temperatures are undesirable, CDI serves as an excellent, safe phosgene equivalent[7][8].

Mechanistic Causality: The more nucleophilic amine of 2-aminophenol-4-sulfonic acid attacks CDI to form an acyl imidazole intermediate. The proximity of the phenolic hydroxyl allows for rapid intramolecular displacement of the remaining imidazole leaving group at room temperature, forming the oxazolone ring without the extreme thermal energy required by the urea route[8][13].

Step-by-Step Methodology:

  • Preparation: Suspend 2-aminophenol-4-sulfonic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert argon atmosphere[8].

  • Activation: Cool the suspension to 0 °C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Causality: Strict temperature control during addition prevents the exothermic formation of oligomeric side products.

  • Cyclization: Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours. The suspension will typically clear as the acyl imidazole intermediate forms, followed by potential precipitation of the product[8].

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and acidify with 1M HCl to pH 2. Causality: Acidification is critical as it protonates the imidazole byproduct, rendering it highly water-soluble while precipitating the target sulfonic acid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under a vacuum to yield the pure target compound.

References

  • Université catholique de Louvain - 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes URL: [Link]

  • RSC Advances - Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids URL: [Link]

  • ACS Publications - Synthesis of Benzoxazolones from Nitroarenes or Aryl Halides URL:[Link]

  • Google Patents - CN110698421A - Synthesis method of benzoxazolone URL

Sources

Validation

A Comprehensive Guide to the Comparative Thermal Stability of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid Salts

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dir...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It directly influences shelf-life, storage conditions, and even the formulation strategy. This guide provides a robust framework for the comparative thermal analysis of various salts of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, a heterocyclic compound with a structure amenable to diverse biological applications.[1][2] The principles and methodologies detailed herein are designed to furnish researchers with the critical data needed to select the optimal salt form for further development.

The importance of such stability testing is underscored by international regulatory bodies. The International Council for Harmonisation (ICH) guidelines, for instance, mandate rigorous stability testing under various environmental conditions, including temperature, to ensure the quality and safety of drug substances.[3][4][5][6][7] This guide aligns with the principles of these guidelines, offering a scientifically sound approach to generating reliable and comparable thermal stability data.

Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid and its Salts: A Proposed Pathway

A comparative study necessitates a consistent and well-characterized source of the parent acid and its corresponding salts. The following section outlines a plausible synthetic route, commencing from a commercially available precursor.

Synthesis of the Parent Acid

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid can be readily achieved via the hydrolysis of its corresponding sulfonyl chloride. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a known compound and serves as an excellent starting material.[8][9][10]

Proposed Protocol:

  • Hydrolysis: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is carefully added to a stirred solution of water or a water/acetone mixture at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: The progress of the hydrolysis is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is no longer detectable.

  • Isolation: Upon completion, the resulting 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid can be isolated by cooling the reaction mixture to induce crystallization. The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Characterization: The structure and purity of the synthesized acid should be unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of the Salts

With the parent acid in hand, a variety of its salts can be prepared through a straightforward neutralization reaction. The choice of counter-ions is critical as they can significantly influence the physicochemical properties of the resulting salt, including thermal stability.[11] A representative, non-exhaustive list of salts for comparison would include:

  • Sodium Salt

  • Potassium Salt

  • Calcium Salt

  • Magnesium Salt

  • Ammonium Salt

  • A pharmaceutically acceptable amine salt (e.g., tromethamine salt)

General Salt Formation Protocol:

  • Dissolution: Dissolve 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid in a suitable solvent (e.g., water, ethanol, or a mixture thereof).

  • Base Addition: To the stirred solution, add one equivalent of the desired base (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, magnesium hydroxide, ammonium hydroxide, or the selected amine).

  • pH Adjustment: Monitor the pH of the solution and adjust as necessary to ensure complete neutralization.

  • Isolation: The salt can be isolated by solvent evaporation, anti-solvent addition, or lyophilization, depending on its solubility characteristics.

  • Purification and Characterization: The resulting salt should be purified by recrystallization if necessary and thoroughly characterized to confirm its identity and purity.

Experimental Protocols for Thermal Analysis

The cornerstone of this comparative guide lies in the application of robust thermal analysis techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This technique is invaluable for determining the decomposition temperature of a material.

Detailed TGA Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the salt into a TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min. Running the analysis in an inert atmosphere (nitrogen) is crucial to prevent oxidative degradation.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for such analyses.[14]

    • Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 30 °C to 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tpeak), which can be identified from the derivative of the TGA curve (DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis A Weigh 5-10 mg of salt B Place in TGA pan A->B C Set N2 atmosphere B->C D Heat at 10 °C/min C->D E Record mass vs. temp D->E F Plot TGA/DTG curves E->F G Determine Tonset & Tpeak F->G

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This technique is used to identify thermal transitions such as melting points (Tm), glass transitions (Tg), and enthalpies of fusion or decomposition.

Detailed DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the salt into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is commonly used.[14]

    • Temperature Program: A heat-cool-heat cycle is often employed to remove the thermal history of the sample. For instance, heat from ambient to a temperature above the expected melting or decomposition point, cool, and then reheat.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature of these transitions, as well as the associated enthalpy changes, are determined.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis A Weigh 2-5 mg of salt B Seal in aluminum pan A->B C Set N2 atmosphere B->C D Heat at 10 °C/min C->D E Record heat flow vs. temp D->E F Plot DSC thermogram E->F G Identify Tm & decomposition events F->G

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Presentation and Interpretation

For a clear and objective comparison, the data obtained from TGA and DSC analyses should be tabulated.

Table 1: Comparative Thermal Stability Data for 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic Acid Salts

Salt FormMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (J/g)TGA Decomposition Onset (Tonset) (°C)Peak Decomposition Temperature (DTG Tpeak) (°C)
Parent Acid
Sodium Salt
Potassium Salt
Calcium Salt
Magnesium Salt
Ammonium Salt
Amine Salt

Interpreting the Results:

  • Higher Tm and Tonset: Generally, a higher melting point and a higher onset of decomposition indicate greater thermal stability.

  • Influence of the Counter-ion: The nature of the counter-ion plays a significant role in the thermal stability of the salt. For instance, salts of divalent cations (e.g., Ca²⁺, Mg²⁺) may exhibit different thermal behaviors compared to salts of monovalent cations (e.g., Na⁺, K⁺) due to differences in lattice energy and ionic bond strength.

  • Decomposition Profile: The shape of the TGA and DSC curves can provide insights into the decomposition mechanism. A sharp, single-stage decomposition suggests a different pathway than a multi-stage decomposition. Aromatic sulfonic acids are known to decompose at elevated temperatures, often with the loss of sulfur dioxide.[15][16]

Conclusion

This guide provides a comprehensive framework for the systematic evaluation and comparison of the thermal stability of various salts of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid. By following the proposed synthetic and analytical protocols, researchers can generate the high-quality, reproducible data necessary for informed decision-making in the drug development process. The selection of a salt form with optimal thermal stability is a critical step towards ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ACS Publications. Sulfonic Acid Salts of Donepezil and Stabilization of Amorphous Donepezil via Formation of Amorphous Salts. Crystal Growth & Design. [Link]

  • Brandeis ScholarWorks. Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. [Link]

  • ResearchGate. Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ResearchGate. Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. ICH Topic Q 1 A Stability Testing Guidelines. [Link]

  • ResearchGate. Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Weight loss by TGA due to sulfonic acid decomposition. [Link]

  • PubMed. Mechanochemical degradation of aromatic sulfonic acids. [Link]

  • ResearchGate. Non‐isothermal differential scanning calorimetry (DSC) curves of NBFBMI... [Link]

  • J&K Scientific. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. [Link]

  • e-Publications@Marquette. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]

  • NextSDS. 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide. [Link]

  • ASTM International. Sulfated Ash of Organic Materials by Thermogravimetry. [Link]

  • MDPI. Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • White Rose Research Online. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • PMC. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. [Link]

  • MilliporeSigma. 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride. [Link]

  • NextSDS. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Sulfonation Methods for 2-Benzoxazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals Foreword The 2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a sulfonic acid or sulfonamide functionality can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of key sulfonation strategies for 2-benzoxazolinone derivatives, offering insights into the underlying chemical principles, practical execution, and expected outcomes. Our objective is to equip researchers with the knowledge to make informed decisions when selecting a sulfonation method tailored to their specific synthetic goals.

The Strategic Importance of Sulfonated 2-Benzoxazolinones

The addition of a sulfonyl group (-SO₃H) or a sulfonamide (-SO₂NR₂) to a 2-benzoxazolinone core can dramatically alter its physicochemical properties. Increased aqueous solubility, a critical factor for bioavailability, is a common outcome. Furthermore, the strongly electron-withdrawing nature of the sulfonyl group can modulate the acidity of nearby protons and influence the overall electronic environment of the molecule, which can be pivotal for target engagement. For instance, sulfonated heterocycles are key components in a variety of therapeutics, including diuretics, anticonvulsants, and antivirals.

Comparative Analysis of Sulfonation Methodologies

The choice of a sulfonating agent and reaction conditions is a critical determinant of the success of the synthesis, impacting yield, purity, and regioselectivity. We will compare three primary approaches: aggressive direct sulfonation with chlorosulfonic acid, a milder alternative using an SO₃-pyridine complex, and a highly regioselective strategy involving directed ortho-metalation.

Method 1: Direct Sulfonation with Chlorosulfonic Acid

This is a classical and potent method for the electrophilic aromatic substitution of a sulfonic acid group. The high reactivity of chlorosulfonic acid can lead to high conversion but may also result in a lack of selectivity and the formation of undesired byproducts.

Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile, attacking the electron-rich aromatic ring of the 2-benzoxazolinone. The position of sulfonation is governed by the directing effects of the substituents on the benzoxazolinone ring. For the unsubstituted 2-benzoxazolinone, sulfonation is expected to occur at the 6-position due to the para-directing effect of the ring oxygen and the meta-directing effect of the amide carbonyl.

Performance Data:

ParameterObservationSupporting Evidence
Starting Material 2-BenzoxazolinoneN/A
Sulfonating Agent Chlorosulfonic Acid[1]
Reaction Conditions Neat or in an inert solvent (e.g., chlorinated hydrocarbon), 0°C to RT[1]
Typical Yield 60-75% (can be lower due to side reactions)Inferred from similar systems
Key Advantages High reactivity, low cost, readily available.[1]
Key Disadvantages Harsh conditions, potential for di-sulfonation and other side products, safety hazards (corrosive, reacts violently with water).[1][1]
Method 2: Milder Sulfonation with Sulfur Trioxide-Pyridine Complex

For substrates that are sensitive to the harsh conditions of chlorosulfonic acid, the SO₃-pyridine complex offers a significantly milder alternative. This reagent is less reactive, which often translates to cleaner reactions and improved selectivity.

Mechanistic Insight: The SO₃-pyridine complex serves as a more controlled source of the electrophile, sulfur trioxide. The reaction still follows an electrophilic aromatic substitution pathway, but the attenuated reactivity of the complex allows for better control over the reaction.

Performance Data:

ParameterObservationSupporting Evidence
Starting Material 2-BenzoxazolinoneN/A
Sulfonating Agent Sulfur Trioxide-Pyridine Complex[2][3]
Reaction Conditions Pyridine as solvent, elevated temperatures (e.g., 70-90°C)[4]
Typical Yield 50-70%Inferred from similar systems
Key Advantages Milder reaction conditions, suitable for sensitive substrates, reduced side products.[3]
Key Disadvantages Lower reactivity may require longer reaction times and higher temperatures, purification from pyridine can be challenging.[4][4]
Method 3: Regioselective Sulfonation via Directed Ortho-Metalation (DoM)

For the synthesis of specific isomers that are not accessible through direct sulfonation, a directed ortho-metalation (DoM) strategy offers unparalleled regiocontrol. This method involves the deprotonation of a specific position on the aromatic ring, followed by quenching with a suitable sulfur-based electrophile.

Mechanistic Insight: A directing group on the 2-benzoxazolinone, such as an N-substituent, coordinates to a strong lithium base (e.g., n-butyllithium). This directs the deprotonation to the adjacent ortho position, creating a highly reactive organolithium species. This intermediate is then trapped with an electrophile like sulfur dioxide (SO₂) or a sulfur trioxide complex to install the sulfonyl group with high regioselectivity.

Performance Data:

ParameterObservationSupporting Evidence
Starting Material N-Substituted 2-Benzoxazolinone[5][6]
Reagents n-Butyllithium, TMEDA, SO₂ (or SO₃ complex)[5][6][7]
Reaction Conditions Anhydrous THF, low temperature (-78°C)[5][7]
Typical Yield 40-60%Inferred from similar systems
Key Advantages Excellent regioselectivity, allows for the synthesis of specific isomers.[6]
Key Disadvantages Requires strictly anhydrous conditions, use of pyrophoric reagents (n-BuLi), may not be suitable for all substrates.[5]

Detailed Experimental Protocols

Protocol 1: Sulfonation of 2-Benzoxazolinone with Chlorosulfonic Acid
  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add 2-benzoxazolinone (1.0 eq) to the flask and cool to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred starting material.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the sulfonated 2-benzoxazolinone.

Protocol 2: Sulfonation of 2-Benzoxazolinone with SO₃-Pyridine Complex
  • In a fume hood, dissolve 2-benzoxazolinone (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the SO₃-pyridine complex (1.5-2.0 eq) portion-wise to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthetic Pathways

Caption: Comparative workflows for the sulfonation of 2-benzoxazolinone.

Conclusion and Recommendations

The optimal method for the sulfonation of 2-benzoxazolinone derivatives is highly dependent on the specific goals of the synthesis.

  • For large-scale, cost-effective synthesis where high reactivity is desired and potential side products can be managed, direct sulfonation with chlorosulfonic acid is a viable option.

  • When working with sensitive substrates or when a cleaner reaction profile is paramount , the SO₃-pyridine complex provides a milder and more controlled approach.

  • For syntheses that demand absolute regiochemical control to generate specific isomers for structure-activity relationship studies, directed ortho-metalation is the superior, albeit more technically demanding, strategy.

It is imperative for researchers to carefully evaluate the stability of their starting materials, the desired regiochemistry of the product, and the available laboratory resources when selecting a sulfonation method. The information and protocols presented in this guide are intended to serve as a foundational resource for the development of robust and efficient syntheses of novel sulfonated 2-benzoxazolinone derivatives.

References

  • Title: Method for sulfonation of 1,2-benzisoxazole-3-acetic acid Source: Google Patents URL
  • Title: Methods for the preparation of benzoxazole-sulfonamide compounds and intermediates thereof Source: Google Patents URL
  • Title: Benzoxazolinone derivatives, process for their preparation and pharmaceutical compositions containing them Source: Google Patents URL
  • Title: Sulfonating agent and sulfonation process Source: Google Patents URL
  • Title: Synthesis of an Sulfonamide, why is this step neccessary? Source: Reddit URL: [Link]

  • Title: Directed Metalation: A Survival Guide Source: Baran Lab URL: [Link]

  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

  • Title: Sulfonation Utilizing Sulfuric Acid (e.g., Sulfonation Of Benzene Or Toluene With Sulfuric Acid, Etc.) Patents and Patent Applications (Class 562/99) Source: Justia Patents URL: [Link]

  • Title: Sulfoximine‐Directed Arene ortho‐Lithiation Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of Benzo-Fused Sulfonimidate Heterocycles Source: ResearchGate URL: [Link]

  • Title: Directed ortho Metalation (DOM) Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemical approaches to the sulfation of small molecules: current progress and future directions Source: Portland Press URL: [Link]

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: National Center for Biotechnology Information URL: [Link]

  • Title: Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides Source: ACS Publications URL: [Link]

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation Source: National Center for Biotechnology Information URL: [Link]

  • Title: What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? Source: ResearchGate URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid
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2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid
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